Product packaging for Sulfadimethoxine N4-Acetate(Cat. No.:CAS No. 555-25-9)

Sulfadimethoxine N4-Acetate

Cat. No.: B123320
CAS No.: 555-25-9
M. Wt: 352.37 g/mol
InChI Key: WIYOSEJTAADVPJ-UHFFFAOYSA-N
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Description

Sulfadimethoxine N4-Acetate (4N-acetylsulfadimethoxine, AcSDM) is the primary metabolite of the sulfonamide antibiotic Sulfadimethoxine (SDM), a drug widely used in veterinary medicine . This compound is an essential reference standard in analytical chemistry and pharmacokinetic research, enabling scientists to track the metabolism and depletion profile of the parent drug in food-producing animals such as cattle . Sensitive analytical methods, including LC/MS/MS, have been developed and validated specifically for the simultaneous quantification of Sulfadimethoxine and its N4-acetate metabolite in a range of biological matrices. These matrices include bovine plasma, urine, oral fluid, kidney, and liver tissues . Monitoring the concentration of both the parent drug and its metabolite is critical for food safety research. This analysis supports the development of tissue-fluid correlations to ensure compliance with regulatory residue tolerance limits and to prevent the entry of drug residues into the food supply, thereby addressing public health concerns related to drug-resistant microbes . As a metabolite, this compound is a key marker for understanding the metabolic fate of Sulfadimethoxine, which functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition disrupts folic acid synthesis, a pathway essential for bacterial growth . Research into this metabolite provides valuable data for veterinary pharmacology and the safe administration of antimicrobial agents in animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N4O5S B123320 Sulfadimethoxine N4-Acetate CAS No. 555-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOSEJTAADVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204077
Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
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Molecular Weight

352.37 g/mol
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CAS No.

555-25-9
Record name N4-Acetylsulfadimethoxine
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Record name Sulfadimethoxine N4-acetate
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Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
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Record name Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]
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Record name SULFADIMETHOXINE N4-ACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its chemical properties is crucial for pharmacokinetic studies, drug metabolism research, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

This compound, also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, is the N4-acetylated derivative of Sulfadimethoxine. This acetylation is a key step in the metabolism of the parent drug in many species. The core chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₄O₅S[1][2]
Molecular Weight 352.37 g/mol [1][2]
CAS Number 555-25-9[1][2]
IUPAC Name N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide[1][2]
Melting Point 202-205 °C
Solubility Slightly soluble in DMSO and Methanol
pKa Not experimentally determined. N-acylsulfonamides typically have pKa values between 3.5 and 4.5.[3]

Synthesis

Experimental Protocol: General N-acetylation of Sulfonamides

This protocol describes a common method for the N-acetylation of primary aromatic amines using acetic anhydride.

Materials:

  • Sulfadimethoxine

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve Sulfadimethoxine in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a slight excess of a base, like pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute HCl solution.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Start: Dissolve Sulfadimethoxine in Dichloromethane add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with dilute HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, the characteristic spectral features can be inferred from the analysis of structurally similar N-acetylated sulfonamides.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch (amide): Around 3263–3231 cm⁻¹[4]

  • C=O stretch (amide I): Around 1707-1680 cm⁻¹[4]

  • N-H bend (amide II): Around 1533–1523 cm⁻¹[4]

  • SO₂ asymmetric stretch: Around 1320–1310 cm⁻¹[4]

  • SO₂ symmetric stretch: Around 1155–1143 cm⁻¹[4]

  • S-N stretch: Around 914–895 cm⁻¹[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.06-2.07 ppm.[4] The aromatic protons would appear in the downfield region, and the methoxy groups on the pyrimidine ring would each give a singlet. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would feature a resonance for the carbonyl carbon of the acetyl group around 169.4 ppm.[4] The methyl carbon of the acetyl group would be observed in the upfield region. The aromatic and pyrimidine carbons would resonate in the downfield region.

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key technique for the identification and quantification of this compound. The exact mass can be used for high-resolution mass spectrometry identification.

Mechanism of Action of the Parent Compound (Sulfadimethoxine)

This compound is a metabolite and is generally considered to be microbiologically inactive. The antibacterial activity stems from the parent compound, Sulfadimethoxine. Like other sulfonamides, Sulfadimethoxine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfadimethoxine binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis inhibits the production of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.

Signaling Pathway of Sulfadimethoxine's Mechanism of Action:

G cluster_pathway Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS SDM Sulfadimethoxine SDM->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Blocked Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth_Inhibition Bacterial Growth Inhibition DNA_RNA->Growth_Inhibition

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.

Metabolism

In many animal species and humans, Sulfadimethoxine undergoes metabolism primarily through N4-acetylation to form this compound. This metabolite can then be further conjugated, for example, with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[5]

Metabolic Pathway of Sulfadimethoxine:

G cluster_metabolism Metabolism of Sulfadimethoxine SDM Sulfadimethoxine N4_Acetate Sulfadimethoxine N4-Acetate SDM->N4_Acetate N-acetylation Glucuronide N4-Acetylsulfadimethoxine- N1-glucuronide N4_Acetate->Glucuronide N1-glucuronidation Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Sulfadimethoxine to its N4-Acetate and glucuronide conjugate.

Analytical Methods

The determination of Sulfadimethoxine and its N4-acetyl metabolite in biological matrices such as plasma, urine, and tissues is commonly performed using liquid chromatography-based methods.

Experimental Protocol: General HPLC-UV Method for the Determination of Sulfadimethoxine and this compound

This protocol provides a general outline for the analysis of Sulfadimethoxine and its N4-acetyl metabolite in a biological matrix.

1. Sample Preparation (Extraction):

  • Homogenize the tissue sample or use the liquid biological fluid directly.

  • Perform a protein precipitation step by adding a solvent like acetonitrile.

  • Centrifuge to separate the precipitated proteins.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[6]

  • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific column and desired separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 270 nm).

  • Quantification: Use a calibration curve prepared with standards of known concentrations.

Diagram of Analytical Workflow:

G cluster_analysis Analytical Workflow for this compound sample Biological Sample (e.g., Plasma, Tissue) extraction Sample Extraction (Protein Precipitation, SPE) sample->extraction hplc HPLC Separation (C18 Column) extraction->hplc detection UV or MS/MS Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a key metabolite in the disposition of Sulfadimethoxine. This technical guide has summarized its fundamental chemical and physical properties, provided a general synthesis protocol, and outlined common analytical methods for its determination. While specific experimental data for some properties, particularly spectroscopic and pKa values, are not extensively available in the public literature, the information provided herein offers a solid foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to fully characterize this important metabolite is encouraged.

References

The Role of Sulfadimethoxine N4-Acetate in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine, a long-acting sulfonamide, undergoes significant metabolism, with N4-acetylation being a pivotal pathway influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the role of Sulfadimethoxine N4-Acetate in drug metabolism. It details the metabolic pathways, presents key pharmacokinetic data, outlines experimental protocols for in vitro and analytical studies, and visualizes the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of sulfonamide metabolism and pharmacokinetics.

Introduction

Sulfadimethoxine is a widely used antimicrobial agent in both human and veterinary medicine. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic route is the acetylation of the N4-amino group, leading to the formation of this compound. This biotransformation is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which exhibits genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes in the population.[1] The formation of this compound is a critical determinant of the parent drug's half-life, clearance, and potential for adverse effects. This guide will dissect the multifaceted role of this metabolite in the overall disposition of Sulfadimethoxine.

Metabolic Pathways of Sulfadimethoxine

Sulfadimethoxine is metabolized in humans primarily through N4-acetylation and N1-glucuronidation.[2][3] O-dealkylation has also been reported as a metabolic pathway.[2] The interplay between these pathways dictates the overall elimination of the drug. A significant portion of Sulfadimethoxine is first acetylated at the N4 position to form this compound, which can then undergo N1-glucuronidation to form a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide.[2] The acetylation-deacetylation process is a reversible equilibrium, further complicating the pharmacokinetic profile.[4]

Sulfadimethoxine Sulfadimethoxine N4_Acetate Sulfadimethoxine N4-Acetate Sulfadimethoxine->N4_Acetate N-acetyltransferase (NAT) N1_Glucuronide Sulfadimethoxine N1-Glucuronide Sulfadimethoxine->N1_Glucuronide UDP-glucuronosyltransferase (UGT) Double_Conjugate N4-Acetylsulfadimethoxine- N1-Glucuronide N4_Acetate->Double_Conjugate UGT Excretion Excretion N4_Acetate->Excretion Deacetylation Deacetylation N4_Acetate->Deacetylation Acetylation- Deacetylation Equilibrium N1_Glucuronide->Excretion Double_Conjugate->Excretion Deacetylation->Sulfadimethoxine

Figure 1: Metabolic pathway of Sulfadimethoxine.

Quantitative Data Presentation

The pharmacokinetic parameters of Sulfadimethoxine and its N4-acetylated metabolite are significantly influenced by the acetylator phenotype. The following tables summarize key quantitative data from various studies.

ParameterFast Acetylators (Mean ± SD)Slow Acetylators (Mean ± SD)Reference
Sulfadimethoxine Half-life (h) 27.8 ± 4.236.3 ± 5.4[2]
N4-Acetylsulfadimethoxine Half-life (h) 41.3 ± 5.253.5 ± 8.5[2]

Table 1: Pharmacokinetic Half-lives of Sulfadimethoxine and its N4-Acetate Metabolite in Fast and Slow Acetylators.

CompoundProtein Binding (%)Reference
Sulfadimethoxine 97.7[3]
N4-Acetylsulfadimethoxine 99[2]

Table 2: Plasma Protein Binding of Sulfadimethoxine and its N4-Acetate Metabolite.

Experimental Protocols

In Vitro Metabolism of Sulfadimethoxine using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Sulfadimethoxine using liver microsomes, a common in vitro model enriched in drug-metabolizing enzymes like Cytochrome P450s and UDP-glucuronosyltransferases.

Materials:

  • Cryopreserved liver microsomes (human or other species of interest)

  • Sulfadimethoxine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for analysis

Procedure:

  • Thaw Microsomes: Rapidly thaw the cryopreserved liver microsomes in a 37°C water bath. Keep on ice immediately after thawing.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to final volume)

    • Liver microsomes (e.g., 0.5 mg/mL final concentration)

    • Sulfadimethoxine (desired concentration, e.g., 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS to quantify the remaining Sulfadimethoxine and the formation of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw Thaw Liver Microsomes Prepare_Mix Prepare Incubation Mixture Thaw->Prepare_Mix Pre_incubate Pre-incubate (37°C, 5 min) Prepare_Mix->Pre_incubate Initiate Initiate with NADPH System Pre_incubate->Initiate Incubate Incubate (37°C) Initiate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze

Figure 2: Workflow for in vitro metabolism study.

N-Acetyltransferase (NAT) Activity Assay for Sulfonamides (Adapted for Sulfadimethoxine)

This protocol is adapted from general colorimetric assays for NAT activity and can be used to determine the kinetics of Sulfadimethoxine N4-acetylation.

Materials:

  • Recombinant human NAT2 enzyme (or liver cytosol as a source of NAT)

  • Sulfadimethoxine

  • Acetyl Coenzyme A (AcCoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Sulfadimethoxine in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of AcCoA and DTNB in Tris-HCl buffer.

  • Set up Reaction: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • NAT2 enzyme solution

    • Sulfadimethoxine (at varying concentrations for kinetic studies)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding AcCoA to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Color Development: Add DTNB solution to each well. DTNB reacts with the free Coenzyme A (a product of the acetylation reaction) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which absorbs light at 412 nm.

  • Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Reagents Add Buffer, NAT2, and Sulfadimethoxine to 96-well plate Pre_incubate Pre-incubate (37°C, 5 min) Add_Reagents->Pre_incubate Initiate Initiate with Acetyl-CoA Pre_incubate->Initiate Incubate Incubate (37°C) Initiate->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Analyze Calculate Reaction Rate and Kinetics Measure_Abs->Analyze

Figure 3: Workflow for N-acetyltransferase activity assay.

HPLC-UV Method for the Quantification of Sulfadimethoxine and this compound

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous quantification of Sulfadimethoxine and its N4-acetylated metabolite in in vitro samples.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Sulfadimethoxine and this compound analytical standards

  • Autosampler vials

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic acid in water. A typical starting condition could be 30:70 (v/v) Acetonitrile:Water with formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

Procedure:

  • Prepare Standard Solutions: Prepare a series of standard solutions containing known concentrations of Sulfadimethoxine and this compound in the mobile phase to generate a calibration curve.

  • Sample Preparation: Use the supernatant from the in vitro metabolism study (after protein precipitation) or other prepared samples.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for Sulfadimethoxine and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentrations of the analytes in the unknown samples.

Conclusion

This compound is a central player in the metabolism and disposition of Sulfadimethoxine. Its formation, governed by the polymorphic NAT2 enzyme, is a key determinant of inter-individual variability in drug response. The reversible nature of the acetylation-deacetylation process and the subsequent glucuronidation of the acetylated metabolite highlight the complexity of Sulfadimethoxine's metabolic profile. A thorough understanding of the role of this compound, facilitated by the robust in vitro and analytical methods detailed in this guide, is essential for optimizing the therapeutic use of Sulfadimethoxine and for the development of new sulfonamide-based drugs.

References

An In-depth Technical Guide to the Synthesis of Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sulfadimethoxine N4-Acetate, a significant metabolite of the widely used sulfonamide antibiotic, Sulfadimethoxine. This document details the chemical pathway, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic effective against a variety of bacterial infections. Its metabolism in vivo often involves N4-acetylation of the aniline amino group, leading to the formation of this compound. This metabolite is a key compound for pharmacokinetic and drug metabolism studies. Understanding its synthesis is crucial for researchers in drug development, toxicology, and medicinal chemistry. This guide outlines a plausible and efficient laboratory-scale synthesis of this important molecule.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the precursor 4-acetamidobenzenesulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. The initial step involves the formation of the parent drug, Sulfadimethoxine, through a condensation reaction. The subsequent and final step is the selective N-acetylation of the aromatic amino group (N4) of Sulfadimethoxine.

A critical aspect of this synthesis is the selective acetylation of the N4-position without affecting the N1-sulfonamide nitrogen. This is typically achieved by using a protecting group strategy during the initial synthesis of the sulfonamide linkage, which is then deprotected to yield the free amine for subsequent acetylation. However, for a direct acetylation of Sulfadimethoxine, controlling the reaction conditions is paramount to favor mono-acetylation at the more nucleophilic N4-position.

Below is a visual representation of the overall synthesis pathway:

Sulfadimethoxine_N4_Acetate_Synthesis cluster_step1 Step 1: Sulfadimethoxine Synthesis cluster_step2 Step 2: N4-Acetylation 4-Acetamidobenzenesulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Sulfadimethoxine_Protected N4-Acetyl-Sulfadimethoxine (Intermediate) 4-Acetamidobenzenesulfonyl_Chloride->Sulfadimethoxine_Protected Pyridine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine->Sulfadimethoxine_Protected Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine_Protected->Sulfadimethoxine Acidic Hydrolysis (e.g., HCl) Sulfadimethoxine_N4_Acetate This compound Sulfadimethoxine->Sulfadimethoxine_N4_Acetate Pyridine (solvent/catalyst) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Sulfadimethoxine_N4_Acetate

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Sulfadimethoxine and its subsequent N4-acetylation.

Step 1: Synthesis of Sulfadimethoxine

The synthesis of the parent compound, Sulfadimethoxine, is a prerequisite for the final acetylation step. A common method involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine, followed by the deprotection of the acetyl group.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • 2-Amino-4,6-dimethoxypyrimidine

  • Pyridine (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous pyridine.

  • Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with hydrochloric acid to precipitate the N4-acetylated intermediate.

  • Filter the precipitate, wash with cold water, and dry.

  • Deprotection: Suspend the dried intermediate in a solution of dilute hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the N-acetyl group.

  • Cool the solution and neutralize with a sodium hydroxide solution to precipitate Sulfadimethoxine.

  • Filter the product, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude Sulfadimethoxine from ethanol to obtain a purified product.

Step 2: Synthesis of this compound

This procedure details the selective N-acetylation of the N4-amino group of Sulfadimethoxine.

Materials:

  • Sulfadimethoxine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ice

  • Hydrochloric acid (dilute)

  • Ethanol or isopropanol

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Sulfadimethoxine in a minimal amount of anhydrous pyridine with gentle warming if necessary.

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove pyridine and acetic acid.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol-water or isopropanol-water, to yield pure this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of Sulfadimethoxine and its N4-acetate derivative.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
SulfadimethoxineC₁₂H₁₄N₄O₄S310.33
Acetic AnhydrideC₄H₆O₃102.09
This compoundC₁₄H₁₆N₄O₅S352.37

Table 2: Reaction Conditions and Yield

ParameterValue
Sulfadimethoxine Synthesis
Reaction Time3-5 hours (total)
Reaction TemperatureReflux
Purity (after recrystallization)>99%
Yield~96%
N4-Acetylation
Reaction Time4-6 hours
Reaction Temperature0°C to Room Temperature
Purity (after recrystallization)≥98% (by HPLC)
Estimated Yield85-95%

Visualizations

The following diagrams illustrate the key experimental workflow for the N4-acetylation of Sulfadimethoxine.

N4_Acetylation_Workflow start Start dissolve Dissolve Sulfadimethoxine in anhydrous Pyridine start->dissolve cool Cool solution in ice bath dissolve->cool add_reagent Add Acetic Anhydride dropwise cool->add_reagent react Stir at Room Temperature (4-6 hours) add_reagent->react workup Pour into ice-water and acidify with HCl react->workup filter Filter the precipitate workup->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under vacuum recrystallize->dry end Pure Sulfadimethoxine N4-Acetate dry->end

Caption: Experimental workflow for the N4-acetylation of Sulfadimethoxine.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the acetyl group and the overall structure. The appearance of a new singlet corresponding to the acetyl methyl protons and a downfield shift of the aromatic protons adjacent to the amide group are expected.

    • ¹³C NMR: To verify the carbon skeleton.

    • FT-IR: To identify the characteristic functional groups, such as the amide C=O stretch.

  • Chromatography:

    • HPLC: To assess the purity of the final compound. A purity of ≥98% is typically expected for analytical standards.[1][2]

    • TLC: For monitoring the reaction progress.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. By following the outlined protocols and considering the key reaction parameters, researchers can reliably produce this important metabolite for further study. The successful synthesis and purification of this compound are essential for advancing our understanding of sulfonamide metabolism and for the development of new and improved therapeutic agents.

References

The Biological Inactivity of a Primary Metabolite: A Technical Guide to N4-Acetylated Sulfadimethoxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] As with many xenobiotics, sulfadimethoxine undergoes extensive metabolism in the body, with N4-acetylation being a primary route of transformation.[2][3][4][5] This guide provides a comprehensive overview of the biological activity of N4-acetylated sulfadimethoxine, a major metabolite of sulfadimethoxine. The following sections will delve into its antimicrobial properties, or lack thereof, its pharmacokinetic profile, and the experimental protocols used to assess its activity.

Antimicrobial Activity

A pivotal aspect of understanding the pharmacology of sulfadimethoxine is the biological activity of its metabolites. Overwhelming evidence from in vitro studies indicates that N4-acetylated sulfonamide metabolites, including N4-acetylsulfadimethoxine, are devoid of antimicrobial activity.[6][7] The acetylation of the N4-amino group, which is crucial for the structural mimicry of para-aminobenzoic acid (PABA), renders the molecule unable to effectively bind to and inhibit dihydropteroate synthase. Consequently, the folic acid synthesis pathway in bacteria is not disrupted by the acetylated metabolite.

Furthermore, studies have shown that the lack of activity in N4-acetylated sulfonamides is not potentiated by the presence of trimethoprim, a dihydrofolate reductase inhibitor that is often used in combination with sulfonamides to achieve synergistic effects.[6]

Other Biological Activities

A thorough review of the scientific literature did not yield significant evidence of other biological activities for N4-acetylated sulfadimethoxine, such as cytotoxic or anti-inflammatory effects. While some sulfonamide derivatives have been investigated for such properties, the research focus on N4-acetylsulfadimethoxine has been primarily on its role as a metabolite in the pharmacokinetic profile of the parent drug. The general understanding is that N4-acetylation is a detoxification and elimination pathway, leading to a pharmacologically inactive compound.

Pharmacokinetics and Metabolism

N4-acetylation is a significant metabolic pathway for sulfadimethoxine in humans and various animal species.[2][3][4][5] The process is catalyzed by N-acetyltransferase enzymes. An interesting aspect of this metabolic process is the potential for deacetylation, where the acetyl group is removed from N4-acetylsulfadimethoxine, converting it back to the active parent compound, sulfadimethoxine.[3][8] This reversible metabolism can influence the overall pharmacokinetic profile and duration of action of sulfadimethoxine.

The acetylator phenotype of an individual can also impact the pharmacokinetics of sulfadimethoxine and its metabolite.[2] Fast acetylators tend to have a shorter half-life for both the parent drug and the N4-acetylated metabolite compared to slow acetylators.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfadimethoxine and N4-acetylsulfadimethoxine in humans.

ParameterSulfadimethoxineN4-AcetylsulfadimethoxineReference
Half-life (t½) in Fast Acetylators (hours) 27.8 ± 4.241.3 ± 5.2[2]
Half-life (t½) in Slow Acetylators (hours) 36.3 ± 5.453.5 ± 8.5[2]
Protein Binding (%) High (specific % not provided)99[2]

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine and its N4-Acetylated Metabolite in Humans.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

To experimentally confirm the lack of antimicrobial activity of N4-acetylsulfadimethoxine, a standard MIC assay, such as the broth microdilution method, can be employed.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

  • N4-acetylsulfadimethoxine

  • Sulfadimethoxine (as a positive control)

  • Bacterial strain (e.g., Escherichia coli or Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Stock solutions of N4-acetylsulfadimethoxine and sulfadimethoxine are prepared in DMSO.

  • Serial Dilution: Two-fold serial dilutions of each compound are prepared in MHB in the wells of a 96-well plate. A range of concentrations should be tested.

  • Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only MHB (no bacteria or compound).

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Metabolic Pathway of Sulfadimethoxine

metabolic_pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_elimination Elimination SDM_circ Sulfadimethoxine (in circulation) N4_Ac_SDM N4-Acetylsulfadimethoxine (Inactive Metabolite) SDM_circ->N4_Ac_SDM N-acetylation N4_Ac_SDM->SDM_circ Deacetylation Excretion Renal Excretion N4_Ac_SDM->Excretion

Caption: Metabolic pathway of sulfadimethoxine.

Experimental Workflow for MIC Determination

mic_workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compounds Prepare Stock Solutions (Sulfadimethoxine & N4-Acetyl-SDM) serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC (Lowest concentration with no growth) incubate->read_results

References

The Discovery and History of Sulfadimethoxine N4-Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate. It details the historical context of sulfonamide development, the mechanism of action of Sulfadimethoxine, its metabolic pathway leading to N4-acetylation, and relevant experimental protocols. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: The Dawn of the Antibacterial Era and the Rise of Sulfonamides

The journey to understanding this compound begins with the broader history of sulfonamides, the first class of synthetic antimicrobial agents. The story starts in the early 20th century with the German chemical industry's exploration of synthetic dyes. In 1932, at Bayer AG, the chemist Gerhard Domagk discovered that a red dye named Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice.[1][2] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of chemotherapy.[3]

It was later discovered by a French research team at the Pasteur Institute that Prontosil was a prodrug. In the body, it is metabolized to its active form, sulfanilamide.[4] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the 1930s and 1940s, each with varying efficacy, spectrum of activity, and pharmacokinetic properties.[4][5] These "sulfa drugs" were instrumental in treating bacterial infections during World War II, saving countless lives before the widespread availability of penicillin.[2]

Sulfadimethoxine: Mechanism of Action

Like other sulfonamides, Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is crucial for bacteria in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication and cell division.[8]

Mammalian cells are not affected by sulfonamides because they lack the DHPS enzyme and instead obtain folic acid from their diet. This selective toxicity is the basis for the therapeutic use of sulfonamides.

Sulfadimethoxine_Mechanism_of_Action Mechanism of Action of Sulfadimethoxine PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Competitive Inhibition Metabolic_Pathway_of_Sulfadimethoxine Metabolic Pathway of Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine N4_Acetate Sulfadimethoxine N4-Acetate Sulfadimethoxine->N4_Acetate N4-Acetylation N1_Glucuronide Sulfadimethoxine N1-Glucuronide (in humans) Sulfadimethoxine->N1_Glucuronide N1-Glucuronidation NAT N-Acetyltransferase (NAT) NAT->Sulfadimethoxine UGT UDP-Glucuronosyltransferase (UGT) UGT->Sulfadimethoxine Synthesis_Workflow Workflow for the Synthesis of this compound Start Start Dissolve Dissolve Sulfadimethoxine in Dichloromethane Start->Dissolve Add_Base Add Pyridine Dissolve->Add_Base Add_Anhydride Add Acetic Anhydride Add_Base->Add_Anhydride Monitor Monitor by TLC Add_Anhydride->Monitor Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, enabling informed decisions on formulation, dosage, and analytical method development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and visual representations of its metabolic context and mechanism of action.

Physicochemical Properties

The acetylation of the N4-amino group of Sulfadimethoxine results in alterations to its physicochemical properties, which are summarized below.

Table 1: Core Physicochemical Identifiers for this compound
PropertyValueSource
IUPAC Name N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide[1][]
CAS Number 555-25-9[3][4]
Molecular Formula C₁₄H₁₆N₄O₅S[1][3][4]
Molecular Weight 352.37 g/mol [1]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC[]
Appearance White to Off-White Solid[][5]
Table 2: Quantitative Physicochemical Data for Sulfadimethoxine and its N4-Acetate Metabolite
PropertySulfadimethoxineThis compoundSource
Melting Point (°C) 203.5202-205[][6]
Solubility at 25°C (mg/L) 60 (pH 5.5), 260 (pH 7.0)217 (pH 5.5), 621 (pH 7.0)[7]
pKa 7.00Not explicitly found in literature[7]
Solubility (Qualitative) -Slightly soluble in DMSO and Methanol[]

Note: While a specific experimental pKa for this compound was not found in the reviewed literature, the pKa of the parent compound, Sulfadimethoxine, is provided for context. The acetylation of the N4-amino group is expected to alter the pKa of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for sulfonamides and other active pharmaceutical ingredients.

Melting Point Determination

Principle: The melting point of a crystalline solid is a measure of its purity and identity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical compounds, solubility is a critical determinant of bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water at a specific pH, DMSO, methanol) in a sealed container.

  • The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Principle: The pKa is the negative log of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which influences its solubility, absorption, and distribution.

Methodology (Potentiometric Titration):

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • The pKa is determined from the inflection point of the resulting titration curve.

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for identification and quantification.

Methodology:

  • A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-400 nm).

  • The wavelength(s) of maximum absorbance (λmax) are identified.

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Methodology:

  • A small amount of solid this compound is prepared for analysis. This can be done by creating a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • For ATR, the solid sample is placed directly onto the ATR crystal.

  • The IR spectrum is recorded, and the characteristic absorption bands corresponding to functional groups (e.g., C=O of the acetyl group, S=O of the sulfonamide, N-H bonds, aromatic rings) are identified.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used to elucidate the carbon-hydrogen framework.

Methodology:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure. For this compound, characteristic signals would be expected for the acetyl methyl protons, the aromatic protons, and the methoxy protons.

Visualizations

Metabolic Pathway of Sulfadimethoxine

The primary metabolic pathway for Sulfadimethoxine in many species involves the acetylation of the N4-amino group to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme.

Sulfadimethoxine Sulfadimethoxine N4_Acetate Sulfadimethoxine N4-Acetate Sulfadimethoxine->N4_Acetate Acetylation Enzyme N-acetyltransferase Enzyme->Sulfadimethoxine

Caption: Metabolic conversion of Sulfadimethoxine to its N4-Acetate metabolite.

Mechanism of Action of Sulfonamides

Sulfadimethoxine, the parent compound of this compound, exerts its antibacterial effect by inhibiting the folic acid synthesis pathway in susceptible bacteria. This pathway is essential for the production of nucleic acids.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase  Competitive  Inhibition

Caption: Sulfadimethoxine's competitive inhibition of dihydropteroate synthase.

References

Sulfadimethoxine N4-Acetate: A Comprehensive Technical Guide on its Role as a Primary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N4-acetyl-sulfadimethoxine, the primary metabolite of the long-acting sulfonamide antibiotic, sulfadimethoxine. Sulfadimethoxine is subject to biotransformation, primarily through N4-acetylation, a critical pathway influencing its pharmacokinetic profile and overall disposition. This document details the metabolic fate of sulfadimethoxine, focusing on the formation, physicochemical properties, and analytical determination of its N4-acetyl derivative. Key experimental protocols for the analysis of sulfadimethoxine and its primary metabolite are provided, alongside quantitative data compiled from various studies. Visual representations of the metabolic pathway and a representative experimental workflow are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic behavior, which is significantly influenced by metabolic processes. The primary route of metabolism for sulfadimethoxine in most species is N4-acetylation, leading to the formation of N4-acetyl-sulfadimethoxine.[3][4] This metabolite generally exhibits different physicochemical and pharmacological properties compared to the parent drug, impacting its distribution, elimination, and potential for accumulation.[5] A thorough understanding of this metabolic pathway is crucial for optimizing dosing regimens, assessing drug safety, and developing new sulfonamide-based therapeutics.

Metabolism of Sulfadimethoxine

The biotransformation of sulfadimethoxine is a key determinant of its pharmacokinetic profile. In many animal species, with the notable exception of dogs who excrete the drug largely unchanged, sulfadimethoxine is metabolized in the liver.[6] The main metabolic reactions are N4-acetylation and N1-glucuronidation.[7]

N4-Acetylation: This is the principal metabolic pathway for sulfadimethoxine.[3][8] The enzyme N-acetyltransferase facilitates the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfanilamide moiety.[9] This reaction is reversible, with evidence of deacetylation occurring as well.[3] The extent of acetylation can vary depending on the animal species and individual genetic factors, leading to "fast" and "slow" acetylator phenotypes.[7]

N1-Glucuronidation: In addition to acetylation, sulfadimethoxine can also undergo conjugation with glucuronic acid at the N1-position of the pyrimidine ring.[7] This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the compound, facilitating its renal excretion. A double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, has also been identified.[7]

The metabolic fate of sulfadimethoxine significantly alters its properties. For instance, N1-glucuronidation leads to a substantial decrease in protein binding, whereas N4-acetylation does not significantly affect it.[7]

Metabolic Pathway of Sulfadimethoxine

Sulfadimethoxine Metabolism Sulfadimethoxine Sulfadimethoxine N4_Acetyl N4-Acetyl-sulfadimethoxine Sulfadimethoxine->N4_Acetyl N-acetyltransferase N1_Glucuronide Sulfadimethoxine-N1-glucuronide Sulfadimethoxine->N1_Glucuronide UDP-glucuronosyltransferase N4_Acetyl->Sulfadimethoxine Deacetylation Double_Conjugate N4-Acetyl-sulfadimethoxine- N1-glucuronide N4_Acetyl->Double_Conjugate UDP-glucuronosyltransferase Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (e.g., MSPD, LLE, SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting

References

Pharmacokinetics of Sulfadimethoxine and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadimethoxine is a long-acting sulfonamide antimicrobial widely utilized in veterinary medicine to treat a variety of infections, including those affecting the respiratory, enteric, and urinary tracts.[1] Its efficacy is rooted in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway of bacteria and some protozoa.[2][3] This targeted disruption halts microbial growth and replication, exerting a bacteriostatic effect.[1][2] A comprehensive understanding of the pharmacokinetics of sulfadimethoxine and its metabolites—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosage regimens and ensuring therapeutic success. Key characteristics, such as high plasma protein binding and significant species-dependent metabolic pathways, define its disposition in the body.[1][4] This guide provides a detailed examination of these pharmacokinetic properties, supported by quantitative data, experimental methodologies, and visual representations of its core metabolic and experimental processes.

Pharmacokinetic Profile

The pharmacokinetic profile of sulfadimethoxine is characterized by its prolonged half-life, which is largely attributable to its high degree of plasma protein binding and efficient renal reabsorption.[1] These properties allow for sustained therapeutic concentrations with comparatively low doses.

Absorption

Sulfadimethoxine is generally well-absorbed following oral administration, although bioavailability can vary between species.[5] For instance, the oral bioavailability in pigs is approximately 68%, while in dogs, it has been reported to be between 32.8% and 48.8%.[6][7][8] Factors such as fasting can increase the rate of absorption.[9]

Distribution

A defining feature of sulfadimethoxine is its extensive binding to plasma proteins, which can range from 30% to over 95% depending on plasma concentration and species.[1][7][10] This high affinity for proteins like albumin leads to higher and more sustained blood levels compared to other sulfonamides.[1] The drug distributes widely into body tissues, with concentrations being influenced by the drug's pKa and the pH of the specific tissue.[1] The volume of distribution (Vd) in pigs and cattle is relatively low, reported as 0.2-0.4 L/kg and 0.31 L/kg, respectively.[6][11][12] The protein binding can be saturable, leading to dose-dependent, non-linear pharmacokinetics in some species.[13][14][15]

Metabolism

The biotransformation of sulfadimethoxine is highly variable across species and primarily occurs in the liver.[1][4] The main metabolic pathways are N4-acetylation and N1-glucuronidation.[4][16]

  • N4-Acetylation: This pathway leads to the formation of N4-acetylsulfadimethoxine. It is the primary route of elimination in pigs, rabbits, and guinea pigs.[4][10][17] An acetylation-deacetylation equilibrium has been observed in pigs.[10]

  • N1-Glucuronidation: This is the major metabolic pathway in humans and rhesus monkeys, resulting in the formation of sulfadimethoxine N1-glucuronide.[4] In humans, a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, is also formed.[16]

  • Other Minor Pathways: Small amounts of an N4-glucuronide have been found in the urine of several species, and an N4-sulphate metabolite has been identified in rats.[4]

Significant species differences exist. Dogs, for example, are unable to acetylate sulfonamides and excrete sulfadimethoxine largely unchanged in the urine.[1] In contrast, rats excrete the N1-glucuronide as the main metabolite in bile.[4]

Excretion

Sulfadimethoxine and its metabolites are eliminated from the body primarily through renal excretion, with a smaller portion undergoing biliary excretion.[1][4][18] In humans, approximately 50-60% of an oral dose is excreted in the urine.[16] The drug's high solubility at normal kidney pH, combined with its easy reabsorption in the renal tubules, contributes to its long elimination half-life.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of sulfadimethoxine in various species after intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs

Parameter Intravenous Administration Oral Administration Source(s)
Dose 25 mg/kg 25 mg/kg [6]
Elimination Half-life (t½) 12.9 - 14.8 hours ~13 hours [6][12][19]
Area Under the Curve (AUC₀₋ᵢₙf) 1280.3 µg·h/mL Data not available [6]
Clearance (CL) 0.015 L/h/kg Data not available [6][19]
Volume of Distribution (Vd) 0.2 - 0.4 L/kg Data not available [6][12]

| Bioavailability (F) | - | 68% |[6] |

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle

Parameter Intravenous Administration Source(s)
Dose ~55 mg/kg [11]
Elimination Half-life (t½) ~12.5 hours [11]

| Volume of Distribution (Vd) | 0.31 L/kg |[11] |

Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs

Parameter Intravenous Administration Oral Administration Source(s)
Dose 55 mg/kg 55 mg/kg [7]
Elimination Half-life (t½) 13.1 hours Data not available [1][7]
Total Body Clearance 21.7 ml/kg/h Data not available [7]

| Bioavailability (F) | - | 32.8% - 48.8% |[7][8] |

Table 4: Pharmacokinetic Parameters of Sulfadimethoxine in Humans

Parameter Oral Administration Source(s)
Elimination Half-life (t½) 27.8 ± 4.2 h (Fast Acetylators) [16]
36.3 ± 5.4 h (Slow Acetylators) [16]

| Protein Binding | >98% |[9] |

Key Metabolic Pathways of Sulfadimethoxine

The biotransformation of sulfadimethoxine varies significantly by species, primarily involving N4-acetylation and N1-glucuronidation. The following diagram illustrates these major metabolic conversions.

MetabolicPathway SDM Sulfadimethoxine (Parent Drug) N4_Acetyl N4-Acetylsulfadimethoxine SDM->N4_Acetyl  N-Acetylation  (Major in Pigs, Rabbits) N1_Glucuronide Sulfadimethoxine-N1-glucuronide SDM->N1_Glucuronide  N-Glucuronidation  (Major in Humans, Monkeys) N4_Acetyl->SDM Deacetylation (e.g., in Pigs) Double_Conj N4-Acetyl-N1-glucuronide (Double Conjugate) N4_Acetyl->Double_Conj  N-Glucuronidation  (Humans) N1_Glucuronide->Double_Conj  N-Acetylation  (Humans)

Caption: Major metabolic pathways of sulfadimethoxine.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

A representative experimental design to determine the pharmacokinetic profile of sulfadimethoxine is outlined below.[6] This protocol includes both intravenous and oral administration to assess parameters like clearance and bioavailability.

  • Animal Selection and Acclimatization: Healthy animals (e.g., pigs, cattle, dogs) of a specific age and weight range are selected. They are acclimatized to the study conditions for a period of at least one week, with free access to water and standard feed.

  • Catheterization: For serial blood sampling, a catheter is surgically implanted into a suitable vein (e.g., jugular vein) under local or general anesthesia prior to the study.

  • Drug Administration:

    • Intravenous (IV): A single dose of sulfadimethoxine (e.g., 25 mg/kg) is administered as a slow bolus injection.[6]

    • Oral (PO): A single dose (e.g., 25 mg/kg) is administered via oral gavage to ensure accurate delivery.[6]

  • Blood Sampling: Blood samples (approx. 3-5 mL) are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, and 48 hours.[6] Samples are collected in heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters.

The following diagram illustrates the typical workflow for such a study.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase A 1. Animal Acclimatization B 2. Drug Administration (IV or Oral) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Separation (Centrifugation) C->D E 5. Sample Preparation (e.g., Protein Precipitation) D->E F 6. LC-MS/MS Analysis E->F G 7. Pharmacokinetic Modeling & Parameter Calculation F->G

Caption: Standard workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification in Plasma

The quantification of sulfadimethoxine and its metabolites in plasma is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][20]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes).

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6]

  • Liquid Chromatography (LC) Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient Elution: A suitable gradient program is used to separate sulfadimethoxine and its metabolites from endogenous plasma components.

    • Flow Rate: Approximately 0.4 mL/min.[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sulfadimethoxine and its metabolites.

Conclusion

The pharmacokinetic profile of sulfadimethoxine is complex, defined by its long-acting nature, high degree of plasma protein binding, and most notably, its profound species-dependent metabolism. While N4-acetylation is the dominant pathway in animals like pigs, N1-glucuronidation is the primary route in primates, and dogs exhibit minimal metabolism, excreting the parent drug largely unchanged.[1][4][10] These variations are critical for drug development professionals and researchers, as they directly impact the selection of appropriate animal models and the design of effective, species-specific dosing regimens. The detailed quantitative data and standardized protocols presented in this guide serve as a foundational resource for further research and clinical application of this important veterinary antimicrobial.

References

Sulfadimethoxine N4-Acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine N4-Acetate, also known as N4-Acetylsulfadimethoxine, is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine.[1] Understanding the physicochemical properties, metabolic fate, and analytical determination of this compound is critical for pharmacokinetic studies, residue analysis in food-producing animals, and overall drug development and safety assessment. This technical guide provides an in-depth overview of this compound, including its chemical identity, analytical methodologies for its quantification, and its metabolic pathway.

Chemical Identity and Properties

CAS Number: 555-25-9[2][3][4][5]

Molecular Formula: C14H16N4O5S[2]

Molecular Weight: 352.37 g/mol [2][6]

IUPAC Name: N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[7]

Synonyms: 4'-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetyl-2,4-dimethoxy, N4-Acetylsulfadimethoxypyrimidine, Sulfadimethoxine EP Impurity B[6]

Chemical Structure

Caption: Chemical Structure of this compound.

Metabolic Pathway

Sulfadimethoxine is primarily metabolized in the liver via N4-acetylation to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme. The resulting metabolite can then undergo further biotransformation, including N1-glucuronidation.[2]

Metabolic Pathway of Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine N4_Acetate Sulfadimethoxine N4-Acetate Sulfadimethoxine->N4_Acetate N-acetyltransferase N1_Glucuronide N4-Acetylsulfadimethoxine- N1-glucuronide N4_Acetate->N1_Glucuronide UDP-glucuronosyltransferase

Caption: Metabolic conversion of Sulfadimethoxine.

Analytical Methodologies

The quantification of this compound in various biological matrices is crucial for pharmacokinetic and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) are the most common analytical techniques employed.

Quantitative Data Summary
ParameterHPLC-UVLC/MS/MS
Linearity Range 1.0 - 150 µg/mL[8]0.1 - 50 µg/mL[8]
Correlation Coefficient (r²) > 0.995[8]> 0.99[8]
Lower Limit of Quantitation (LLOQ) Plasma: 2 ng/mL, Urine: 100 ng/mL, Oral Fluid: 5 ng/mL, Kidney/Liver: 10 ng/g[3]Not explicitly stated, but generally lower than HPLC-UV.
Recovery Muscle: >91% (0.1-1.0 ppm spike)[9]Plasma: 95%, Urine: 106%, Oral Fluid: 103%, Kidney: 111%, Liver: 115%[3]
Intra-assay Variation < 10%[9]Not explicitly stated.
Inter-assay Variation Muscle: 11%, Plasma: 10%[9]Plasma: 15%, Urine: 6%, Oral Fluid: 4%, Kidney: 6%, Liver: 9%[3]

Experimental Protocols

Determination of Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues and Fluids by LC/MS/MS

This method provides a quantitative analysis of both sulfadimethoxine and its N4-acetyl metabolite in various bovine samples.[3]

Sample Preparation:

  • Plasma, Oral Fluid, Kidney, and Liver:

    • Homogenize tissue samples.

    • Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.[3]

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Urine:

    • Dilute the urine sample directly with a buffer before analysis.[3]

LC/MS/MS Conditions:

  • Liquid Chromatography: The specific column, mobile phase composition, and gradient are not detailed in the abstract but would typically involve a C18 reversed-phase column with a mobile phase consisting of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to facilitate ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both sulfadimethoxine and N4-acetylsulfadimethoxine.

    • Internal Standard: A stable isotope-labeled internal standard, such as SDM-d(4), is used to ensure accuracy and precision.[3]

Simultaneous Extraction and Liquid Chromatographic (LC) Determination in Channel Catfish Muscle and Plasma

This method is designed for the rapid analysis of sulfadimethoxine and its N4-acetyl metabolite in fish tissues.[9]

Sample Preparation:

  • Muscle:

    • Utilize Matrix Solid-Phase Dispersion (MSPD) for extraction. This involves blending the tissue sample with a C18 sorbent.

    • The analytes are then eluted from the sorbent.

  • Plasma:

    • A modified MSPD procedure is used, where 100 µL of plasma is blended with 400 mg of C18 sorbent by vortex mixing in a disposable chromatographic column.[9]

LC Conditions:

  • Column: Microbore analytical column.[9]

  • Mobile Phase: Isocratic elution with a mixture of aqueous 0.017M phosphoric acid and acetonitrile.

    • For muscle extracts: 71:29 ratio.[9]

    • For plasma extracts: 73:27 ratio.[9]

  • Flow Rate: Not specified.

  • Detection: UV or Photodiode Array (PDA) detector.

  • Run Time: Approximately 12 minutes.[9]

Conclusion

This compound is a key metabolite in the disposition of the parent drug, Sulfadimethoxine. Robust and validated analytical methods, primarily HPLC and LC/MS/MS, are essential for its accurate quantification in biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of sulfonamide antibiotics, aiding in the design and execution of pharmacokinetic, metabolism, and residue monitoring studies. The provided metabolic pathway visualization further clarifies the biotransformation of Sulfadimethoxine.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sulfadimethoxine N4-Acetate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Sulfadimethoxine N4-Acetate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and residue analysis in drug development and veterinary medicine.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic. Its primary metabolite, this compound, is a key analyte for understanding the drug's metabolism and clearance. Accurate quantification of this metabolite in plasma is essential for evaluating the pharmacokinetic profile of the parent drug. The LC-MS/MS method described herein offers high sensitivity and selectivity for reliable determination.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

Materials:

  • Control plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., Sulfadimethoxine-d4)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[2]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is add_acn 3. Add Acetonitrile (200 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation by protein precipitation.
Liquid Chromatography Conditions

System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5-10 µL
Gradient Elution A suitable gradient to separate the analyte from endogenous components.
Mass Spectrometry Conditions

System: Triple quadrupole mass spectrometer.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)[3]
Source Temperature Dependent on instrument manufacturer's recommendations
Gas Flow Rates Dependent on instrument manufacturer's recommendations
MRM Transitions To be optimized for this compound and the internal standard.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability, reproducibility, and accuracy. Key validation parameters are outlined below.

G cluster_validation Analytical Method Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.
Quantitative Data Summary

The following tables summarize typical validation results for the quantitative analysis of Sulfadimethoxine (SDM) and its N4-Acetyl metabolite (AcSDM) in plasma.

Table 1: Lower Limit of Quantitation (LLOQ)

AnalyteMatrixLLOQ (ng/mL)
Sulfadimethoxine (SDM)Bovine Plasma2[1]
N4-Acetylsulfadimethoxine (AcSDM)Bovine Plasma2[1]
Sulfadimethoxine (SDM)Catfish Plasma33[4]
N4-Acetylsulfadimethoxine (AcSDM)Catfish Plasma11[4]

Table 2: Accuracy and Precision

AnalyteMatrixConcentration LevelsAccuracy (%)Precision (RSD %)
Sulfadimethoxine (SDM)Bovine Plasma4104[1]9[1]
N4-Acetylsulfadimethoxine (AcSDM)Bovine Plasma495[1]15[1]
Sulfadimethoxine (SDM)Catfish PlasmaMultiple-Intra-assay: <10, Inter-assay: 14[4]
N4-Acetylsulfadimethoxine (AcSDM)Catfish PlasmaMultiple-Intra-assay: <10, Inter-assay: 10[4]

Table 3: Recovery

AnalyteMatrixRecovery (%)
Sulfadimethoxine (SDM)Catfish Plasma67[4]

Data Analysis and Interpretation

The concentration of this compound in the plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in plasma. The protocol, including sample preparation and instrument conditions, along with the validation data, demonstrates the suitability of this method for various research and development applications. Proper method validation is critical to ensure the integrity and accuracy of the generated data.

References

Solid-Phase Extraction Protocol for Sulfadimethoxine N4-Acetate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadimethoxine, a widely used sulfonamide antibiotic in veterinary medicine, is extensively metabolized in animals, with N4-acetylation being a primary metabolic pathway. The resulting metabolite, Sulfadimethoxine N4-Acetate, is a key analyte in pharmacokinetic, residue, and toxicology studies. Accurate quantification of this metabolite in complex biological matrices such as plasma, urine, and tissue is crucial for drug development and food safety monitoring. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of analytes from these complex samples prior to chromatographic analysis.

This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices using reversed-phase (C18) and polymeric (Hydrophilic-Lipophilic Balanced - HLB) SPE cartridges. The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the sample preparation of Sulfadimethoxine and its N4-acetylated metabolite.

Physicochemical Properties

Understanding the physicochemical properties of Sulfadimethoxine and its N4-Acetate metabolite is essential for developing an effective SPE method.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
SulfadimethoxineC₁₂H₁₄N₄O₄S310.33~6.11.63[1]
This compoundC₁₄H₁₆N₄O₅S352.37Not availableNot available

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound. Two common types of SPE cartridges, C18 and a polymeric HLB, are described.

Materials and Reagents
  • SPE Cartridges:

    • Reversed-Phase: C18 (e.g., 500 mg, 6 mL)

    • Polymeric: Hydrophilic-Lipophilic Balanced (HLB) (e.g., 200 mg, 3 mL)[2]

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Water

  • Reagents:

    • Formic acid

    • Ammonium hydroxide

    • Trifluoroacetic Acid (TFA)

  • Apparatus:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

    • pH meter

Sample Pre-treatment

Proper sample pre-treatment is critical for efficient extraction and to prevent clogging of the SPE cartridge.

  • Plasma/Serum: Dilute the sample 1:1 (v/v) with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) or acidified water (e.g., 0.1% formic acid in water).[3] Centrifuge to pellet any precipitates.

  • Urine: Adjust the pH of the urine sample to approximately 4-5 with formic acid.[4] Dilute the sample 1:1 with water.

  • Tissue: Homogenize the tissue sample (e.g., 1 g) in an appropriate extraction solvent (e.g., 5 mL of acetonitrile/water 80:20 v/v). Centrifuge to separate the supernatant. Evaporate the organic solvent from the supernatant and reconstitute the residue in an aqueous solution before loading.

Protocol 1: Reversed-Phase SPE using C18 Cartridge

This protocol is suitable for the extraction of moderately polar to nonpolar compounds from aqueous matrices.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of water. Do not allow the sorbent to go dry.[5]

  • Equilibration:

    • Pass 5 mL of acidified water (e.g., 0.1% formic acid or 0.1% TFA in water, pH < 3) through the cartridge.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[5]

    • A second wash with a non-polar solvent like hexane can be performed if lipids are a concern.

  • Drying:

    • Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 5 mL of methanol or acetonitrile.[6] For enhanced elution of acidic compounds, the elution solvent can be modified with a small amount of base (e.g., 2% ammonium hydroxide in methanol).[7] Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis (e.g., LC-MS/MS).

Protocol 2: Polymeric SPE using HLB Cartridge

HLB cartridges offer a broader retention spectrum for a wide range of acidic, neutral, and basic compounds and are less prone to drying out.[2][6]

  • Conditioning:

    • Pass 3 mL of methanol through the HLB cartridge.

    • Follow with 3 mL of water.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of approximately 1-5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.[9]

  • Elution:

    • Elute the analyte with 3 mL of methanol or a mixture of methanol and acetonitrile (1:1, v/v).[10] For basic elution conditions, 5% ammonium hydroxide in methanol can be used.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of Sulfadimethoxine and its N4-Acetate metabolite from various studies.

AnalyteMatrixSPE SorbentRecovery (%)LOQ (ng/mL or ng/g)Reference
SulfadimethoxineBovine PlasmaC181042[1]
This compoundBovine PlasmaC18952[1]
SulfadimethoxineBovine Urine- (Dilution)100100[1]
This compoundBovine Urine- (Dilution)106100[1]
SulfadimethoxineBovine Oral FluidC181035[1]
This compoundBovine Oral FluidC181035[1]
SulfadimethoxineBovine KidneyC1810110[1]
This compoundBovine KidneyC1811110[1]
SulfadimethoxineBovine LiverC189910[1]
This compoundBovine LiverC1811510[1]
SulfadimethoxineCatfish MuscleC18 (MSPD)7926[11]
N-acetyl SDMCatfish MuscleC18 (MSPD)-26[11]
SulfadimethoxineCatfish PlasmaC18 (MSPD)6733[11]
N-acetyl SDMCatfish PlasmaC18 (MSPD)-11[11]

Visualizations

The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Sample Biological Sample (Plasma, Urine, Tissue) Pretreatment Dilution / Homogenization pH Adjustment Sample->Pretreatment Load 3. Sample Loading Pretreatment->Load Load Sample Condition 1. Conditioning (e.g., Methanol, Water) Equilibrate 2. Equilibration (e.g., Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., 5% Methanol/Water) Load->Wash Dry 5. Drying (High Vacuum) Wash->Dry Elute 6. Elution (e.g., Methanol) Dry->Elute Evaporation Evaporation (Nitrogen Stream) Elute->Evaporation Collect Eluate Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for solid-phase extraction.

Conclusion

The described solid-phase extraction protocols using both C18 and HLB cartridges provide effective and reliable methods for the extraction of this compound from various biological matrices. The choice of sorbent and the specific parameters of the protocol can be optimized depending on the sample matrix and the required sensitivity of the subsequent analytical method. The provided quantitative data demonstrates the high accuracy and low limits of quantitation achievable with these methods, making them suitable for a wide range of research and regulatory applications.

References

Application Notes and Protocols for the Use of Deuterated Sulfadimethoxine N4-Acetate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout sample preparation and analysis.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[3][4]

This document provides detailed application notes and protocols for the utilization of deuterated Sulfadimethoxine N4-Acetate as an internal standard for the quantitative analysis of Sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of deuterated this compound is added to the unknown sample prior to any sample preparation steps. The deuterated standard undergoes the exact same procedures as the endogenous analyte. Any loss of analyte during extraction or variations in ionization efficiency will be mirrored by the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, allowing for precise and accurate quantification.[4]

Experimental Protocols

The following protocols are provided as a comprehensive guide and can be adapted based on the specific biological matrix and available instrumentation.

Materials and Reagents
  • Analytes:

    • Sulfadimethoxine (analytical standard)

    • This compound (analytical standard)

  • Internal Standard:

    • Deuterated this compound (e.g., this compound-d3)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Control plasma, urine, or tissue homogenate (drug-free)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfadimethoxine, this compound, and deuterated this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sulfadimethoxine and this compound stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards. The concentration range should encompass the expected analyte concentrations in the samples.

  • Internal Standard Working Solution: Dilute the deuterated this compound stock solution in 50:50 acetonitrile:water to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

Two common sample preparation techniques are described below. The choice of method will depend on the complexity of the matrix and the required sensitivity.

Protocol A: Protein Precipitation (for Plasma or Urine)

  • Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol B: Solid Phase Extraction (for Tissue Homogenates)

  • To 1 g of homogenized tissue, add the internal standard working solution.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable buffer for loading onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water and a low percentage of organic solvent to remove interferences.

  • Elute the analytes and internal standard with methanol or acetonitrile.

  • Evaporate the eluent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

LC Parameters
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration.
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

MRM Transitions:

The specific MRM transitions for deuterated this compound must be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ of the deuterated compound. The product ions will be characteristic fragments.

For the non-labeled analytes, typical transitions are:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sulfadimethoxine311.1156.0 (Quantifier)20
92.1 (Qualifier)36
This compound353.1156.0To be optimized

Data Presentation

The following table summarizes the expected quantitative performance of a validated method for the determination of Sulfadimethoxine (SDM) and its N4-acetyl metabolite (AcSDM) using a deuterated internal standard in various bovine matrices. This data is adapted from a study by Li et al. (2009) which utilized a deuterated internal standard for robust quantification.[5]

Matrix Analyte Accuracy (%) Standard Deviation (%)
PlasmaSDM1049
AcSDM9515
UrineSDM1005
AcSDM1066
Oral FluidSDM1034
AcSDM1034
KidneySDM1017
AcSDM1116
LiverSDM9911
AcSDM1159

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, Tissue) add_is Spike with Deuterated This compound sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for quantitative analysis.

logical_relationship analyte Analyte (Sulfadimethoxine / N4-Acetate) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (Deuterated this compound) is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Analyte / IS Ratio (Constant) lc_ms->ratio variability Analytical Variability (Matrix Effects, Ion Suppression, Extraction Loss) variability->analyte affects variability->is affects quantification Accurate Quantification ratio->quantification

Caption: Principle of internal standard correction.

References

Application Notes and Protocols for Sample Preparation of Sulfadimethoxine and its Metabolites in Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of its residues and metabolites, such as N4-acetyl-sulfadimethoxine, in milk is a significant concern for consumer safety and regulatory compliance. The complex matrix of milk, rich in proteins and fats, presents a challenge for the accurate quantification of these residues. Effective sample preparation is therefore a critical step to remove interferences and concentrate the analytes of interest prior to chromatographic analysis.

This document provides detailed protocols for three common and effective sample preparation techniques for the analysis of sulfadimethoxine and its N4-acetyl metabolite in milk: Protein Precipitation, Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all LC-MS grade or equivalent)

  • Acids and Bases: Formic acid, Acetic acid, Ammonium hydroxide

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc)

  • SPE Sorbents: C18, Polymeric Strong Cation Exchange (SCX) cartridges

  • QuEChERS Sorbents: Primary secondary amine (PSA), C18, Z-Sep+

  • Reagent Water: Deionized or Milli-Q water

  • Standards: Certified reference standards of sulfadimethoxine and N4-acetyl-sulfadimethoxine

  • Equipment: Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream), pH meter, analytical balance, volumetric flasks, pipettes, and syringes with filters (e.g., 0.22 µm).

Experimental Workflow

The overall experimental workflow for the analysis of sulfadimethoxine and its metabolites in milk is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis MilkSample Milk Sample Collection Homogenization Homogenization MilkSample->Homogenization Extraction Extraction (Protein Precipitation, SPE, or QuEChERS) Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data

Fig. 1. General workflow for sulfadimethoxine analysis in milk.

Experimental Protocols

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput screening. It primarily involves the precipitation of proteins using an organic solvent.

  • Sample Aliquoting: Pipette 1.0 mL of a homogenized milk sample into a 15 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 5.0 mL of acidified acetonitrile (e.g., with 1% acetic acid) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of a suitable solvent mixture (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than protein precipitation, resulting in a cleaner extract and potentially lower detection limits. This protocol utilizes a C18 SPE cartridge. A similar approach can be used for the analysis of both sulfadimethoxine and its N4-acetyl metabolite.[2]

  • Protein Precipitation:

    • To 1 mL of whole milk, add 20 µL of a 45% formic acid solution in water to precipitate proteins and lipids.[3]

    • Centrifuge the sample at 8000 rpm for 10 minutes.[3]

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps. It is highly effective for multi-residue analysis.

  • Sample Extraction:

    • Place a 10 mL aliquot of a homogenized milk sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc).[4]

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Sample for Analysis:

    • Take an aliquot of the final supernatant for direct injection or after appropriate dilution with the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of sulfadimethoxine. Data for the N4-acetyl metabolite is less commonly reported for milk but can be expected to have similar recovery characteristics with appropriate method optimization.

AnalyteSample Preparation MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
SulfadimethoxineLiquid-Liquid Extraction91 - 114--[5]
SulfadimethoxineSolid-Phase Extraction (SPE)73 - 990.2 - 2.0 (ng/mL)-[3]
SulfadimethoxineMagnetic SPE75.9 - 92.33.3-[6]
SulfadimethoxineProtein Precipitation≥ 93-5[1]
SulfadimethoxineQuEChERS> 60-0.1 - 5
N4-acetyl-sulfadimethoxineSolid-Phase Extraction (SPE)95 (in plasma)-2 (ng/mL in plasma)[2]

LOD: Limit of Detection, LOQ: Limit of Quantification. Note that LOD/LOQ values can be influenced by the sensitivity of the analytical instrument.

Signaling Pathways and Logical Relationships

The logical relationship between the sample preparation steps and the final analytical outcome is crucial for obtaining reliable results. The following diagram illustrates this relationship.

LogicalRelationship cluster_input Input cluster_process Sample Preparation Process cluster_output Output cluster_goal Analytical Goal Milk Complex Milk Matrix (Proteins, Fats, Analytes) Extraction Extraction (Solubilization of Analytes) Milk->Extraction Purification Purification (Removal of Interferences) Extraction->Purification Concentration Concentration (Enrichment of Analytes) Purification->Concentration CleanExtract Clean, Concentrated Extract Concentration->CleanExtract AccurateQuant Accurate & Precise Quantification CleanExtract->AccurateQuant

Fig. 2. Logical flow of sample preparation for accurate analysis.

Conclusion

The choice of sample preparation method for sulfadimethoxine and its metabolites in milk depends on the specific requirements of the analysis, such as required detection limits, sample throughput, and available instrumentation. Protein precipitation offers a rapid screening approach, while SPE and QuEChERS provide more comprehensive clean-up for sensitive and robust quantification. The protocols provided herein serve as a detailed guide for researchers and scientists to effectively prepare milk samples for the analysis of these important veterinary drug residues.

References

Application Note: High-Resolution Mass Spectrometric Analysis of Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Sulfadimethoxine N4-Acetate, the primary metabolite of the sulfonamide antibiotic sulfadimethoxine, using high-resolution mass spectrometry (HRMS). Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are presented. This application note is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and regulatory science.

Introduction

Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine. Its metabolism primarily involves N4-acetylation, leading to the formation of this compound. Monitoring the levels of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile, ensuring food safety, and assessing potential environmental impact. High-resolution mass spectrometry offers unparalleled selectivity and sensitivity for the accurate quantification and structural confirmation of such metabolites in complex biological matrices.

Experimental Protocols

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., Sulfadimethoxine-d4 N4-Acetate) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store stock solutions at 4°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

Sample Preparation (Plasma/Serum): Protein Precipitation

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis. For enhanced cleanliness, the supernatant can be passed through a 0.22 µm syringe filter.

Sample Preparation (Tissue): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add a suitable internal standard.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • An aliquot of the supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents before LC-HRMS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

High-Resolution Mass Spectrometry
  • Instrument: A Q-TOF or Orbitrap mass spectrometer is suitable for this application.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).

  • Mass Resolution: > 20,000 FWHM.

  • Collision Energy: A ramped collision energy should be optimized to obtain informative fragment ions.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Parameters for this compound

ParameterValue
AnalyteThis compound
Molecular FormulaC14H16N4O5S
Exact Mass352.0841 Da[1]
Adduct[M+H]+
m/z of Precursor Ion353.0914
Key Fragment Ions (m/z)198.0481, 156.0114, 108.0212, 92.0263

Table 2: Quantitative Performance Data (Example)

ParameterResult
Linearity (R²)> 0.995
LLOQ (in plasma)2 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%
Mass Accuracy< 5 ppm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation / QuEChERS) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC HRMS High-Resolution Mass Spectrometry (Q-TOF / Orbitrap) LC->HRMS Acquisition Data Acquisition (Full Scan & dd-MS2) HRMS->Acquisition Processing Data Processing Software Acquisition->Processing Quant Quantification Processing->Quant Confirm Confirmation (Accurate Mass & Fragmentation) Processing->Confirm

Experimental workflow for the analysis of this compound.

fragmentation_pathway Precursor This compound [M+H]+ m/z 353.0914 Frag1 [C8H8NO2S]+ m/z 198.0481 Precursor->Frag1 - C8H7N3O3 Dimethoxypyrimidine Dimethoxypyrimidine moiety loss Precursor->Dimethoxypyrimidine Frag2 [C6H5N2O2S]+ m/z 156.0114 Frag1->Frag2 - C2H2O (ketene) Frag3 [C6H6NO]+ m/z 108.0212 Frag2->Frag3 - SO Frag4 [C6H6N]+ m/z 92.0263 Frag2->Frag4 - SO2 Dimethoxypyrimidine->Frag1

Proposed fragmentation pathway of this compound.

References

Application Note: QuEChERS Method for Sulfonamide Residue Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters in livestock.[1] The extensive use of these drugs can lead to the presence of their residues in edible animal tissues, posing potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food products.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the multi-residue analysis of veterinary drugs in complex matrices like animal tissue.[3][4] This application note provides a detailed protocol for the extraction and cleanup of sulfonamide residues from various tissue samples using a modified QuEChERS approach, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details a generalized QuEChERS protocol for the analysis of sulfonamide residues in animal tissues, based on common methodologies such as the AOAC Official Method 2007.01.[1][5] Modifications may be required depending on the specific tissue matrix and target sulfonamides.

Reagents and Materials
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.

  • Acids: Formic acid (FA) and Acetic acid (HOAc).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, sodium hydrogen citrate sesquihydrate.[6]

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent.

  • Standards: Analytical standards of target sulfonamides and a suitable internal standard (e.g., a deuterated analog).[7]

  • Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system.

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion (e.g., 2-15 g) of the tissue sample (muscle, liver, kidney) and homogenize it until a uniform paste is achieved.[1][5]

  • Spiking: For recovery studies, spike the homogenized sample with a standard solution of sulfonamides and the internal standard.

  • Extraction:

    • Place the homogenized sample (e.g., 2 g) into a 50 mL centrifuge tube.[8]

    • Add 8-10 mL of water and vortex for 1 minute.[1][8]

    • Add 10 mL of 1% acetic acid in acetonitrile.[1]

    • Add the QuEChERS extraction salts (e.g., AOAC blend: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate). The use of anhydrous MgSO₄ and NaCl aids in the salting-out process to separate the acetonitrile layer.[4]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥4000 r/min for 5-10 minutes.[8][9] This will result in the separation of the sample into a top organic (acetonitrile) layer containing the sulfonamides and a bottom aqueous/solid layer.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Supernatant Transfer: Carefully transfer a portion (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.[8]

  • Cleanup Sorbents: The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and PSA (to remove interferences like fatty acids and sugars).[10] For fatty tissues, C18 sorbent can be added to remove lipids.[11] A common composition is 900 mg MgSO₄ and 150 mg PSA.

  • Vortex and Centrifuge: Vortex the dSPE tube for 1 minute to facilitate the cleanup process, then centrifuge at ≥4000 r/min for 5 minutes.[8][9]

Final Sample Preparation for LC-MS/MS Analysis
  • Evaporation and Reconstitution: Transfer an aliquot of the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid solution).[12]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[12]

  • LC Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is commonly used for separation.[1][12]

  • Mobile Phase: A gradient elution with a binary system, such as 0.1% formic acid in water (A) and acetonitrile (B), is typical.[12]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally selected for sulfonamides.[6]

  • Quantification: Quantification is carried out using matrix-matched calibration curves to compensate for matrix effects, which can suppress or enhance the analyte signal.[10][13]

Data Presentation

The following tables summarize the performance data of the QuEChERS method for sulfonamide analysis in various tissue types from different studies.

Table 1: Recovery and Precision Data for Sulfonamides in Various Tissues

SulfonamideTissue TypeFortification Level (ng/g or µg/kg)Recovery (%)RSD (%)Reference
Various (9)Chicken Muscle50, 100, 150 ng/g76.8 - 95.21.5 - 4.7[1]
Various (9)Beef, Pork, ChickenNot Specified74.0 - 100.30.4 - 10.5[11]
Various (>20)Pork (Muscle, Kidney)Not Specified70 - 120Not Specified[6]
Various (>20)Pork (Liver)Not Specified> 50Not Specified[6]
Various (>20)Beef (Kidney)Not Specified70 - 120Not Specified[6]
Various (>20)Beef (Muscle)Not Specified70 - 120 (for 16 SAs)Not Specified[6]
Various (>20)Sheep (Muscle, Kidney)Not Specified70 - 100Not Specified[6]
Various (10)Animal & Fish TissuesNot Specified80 - 113Not Specified[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Various Tissues

Tissue TypeLOD Range (ng/g or µg/kg)LOQ Range (ng/g or µg/kg)Reference
Beef, Pork, Chicken0.01 - 0.03 ng/gNot Specified[11]
Beef Tripe, Pig Liver0.02 - 0.04 ng/gNot Specified[11]
Chicken Muscle0.02 - 0.39 ng/g0.25 - 1.30 ng/g[1]
Sheep, Pork, Beef, Chicken, Dromedary0.5 - 14.5 µg/kg1.8 - 48.4 µg/kg[10][14]
Tilapia Fillet1 ng/g5 ng/g[9]

Workflow Visualization

The following diagram illustrates the key steps in the QuEChERS workflow for sulfonamide analysis in tissue.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Tissue Sample Weigh 2. Weigh 2g into 50mL Tube Homogenize->Weigh AddWater 3. Add Water & Vortex Weigh->AddWater AddACN 4. Add 10mL Acetonitrile (1% HOAc) AddWater->AddACN AddSalts 5. Add QuEChERS Extraction Salts AddACN->AddSalts Shake 6. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 7. Centrifuge (5 min) Shake->Centrifuge1 TransferSN 8. Transfer Supernatant to dSPE Tube Centrifuge1->TransferSN dSPE_Tube dSPE Tube (MgSO4 + PSA +/- C18) Vortex2 9. Vortex (1 min) TransferSN->Vortex2 Centrifuge2 10. Centrifuge (5 min) Vortex2->Centrifuge2 Evaporate 11. Evaporate to Dryness Centrifuge2->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 13. Filter (0.22 µm) Reconstitute->Filter LCMS 14. LC-MS/MS Analysis Filter->LCMS

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Sulfadimethoxine and its N4-Acetate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of sulfadimethoxine (SDM) and its primary metabolite, N4-acetylsulfadimethoxine (N4-acetyl SDM), using high-performance liquid chromatography (HPLC). The following sections offer a compilation of various chromatographic parameters, a generalized experimental protocol, and a visual representation of the analytical workflow.

Introduction

Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine. Its primary route of metabolism involves N4-acetylation, resulting in the formation of N4-acetylsulfadimethoxine. The effective monitoring of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic, residue, and drug metabolism studies. Liquid chromatography, particularly reversed-phase HPLC, is the predominant analytical technique for this purpose.

Liquid Chromatography Parameters

A variety of HPLC methods have been successfully employed for the separation of sulfadimethoxine and N4-acetylsulfadimethoxine. The choice of stationary and mobile phases can be adapted based on the sample matrix and the desired analytical outcome. A summary of key chromatographic parameters from various studies is presented below.

Table 1: HPLC Parameters for the Separation of Sulfadimethoxine and N4-Acetylsulfadimethoxine

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase (Column) C18C4 (Mightysil® RP-4GP)Polyethylene glycol reversed-phaseHISEP shielded hydrophobic phase
Mobile Phase Acetonitrile / 0.017M Phosphoric AcidAcetonitrile / N,N-dimethylformamide / 4% Acetic Acid0.001 mol L−1 Sodium AcetateEthanol / 0.3% Acetic Acid
Mobile Phase Ratio 29:71 (for muscle) and 27:73 (for plasma)[1]12:5:83 (v/v/v)[2]IsocraticIsocratic
Detection Wavelength Not SpecifiedPhotodiode Array[2]Photodiode Array[3]Photodiode Array[4]
Sample Matrix Catfish Muscle and Plasma[1]Chicken Tissues[2]Chicken Plasma[3]Eggs[4]

Table 2: Quantitative Performance Data

ParameterMethod 1 (Catfish Muscle)Method 1 (Catfish Plasma)Method 2 (Chicken Tissues)Method 3 (Chicken Plasma)Method 4 (Eggs)
Recovery (Sulfadimethoxine) 79%[1]67%[1]> 80.1%>78%[3]>91%[4]
Recovery (N4-Acetyl SDM) Not SpecifiedNot SpecifiedNot Specified>78%[3]>91%[4]
Limit of Detection (LOD) - SDM 26 ng/g[1]33 ng/mL[1]0.05 ppm≤0.09 μg mL−1[3]Not Specified
Limit of Detection (LOD) - N4-Acetyl SDM 26 ng/g[1]11 ng/mL[1]0.05 ppm≤0.09 μg mL−1[3]Not Specified

Experimental Protocol: A Generalized HPLC Method

This protocol provides a general procedure for the separation of sulfadimethoxine and N4-acetylsulfadimethoxine. It is recommended to optimize the parameters for specific instrumentation and sample matrices.

3.1. Materials and Reagents

  • Sulfadimethoxine and N4-acetylsulfadimethoxine reference standards

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid, acetic acid, or sodium acetate (for mobile phase preparation)

  • Sample extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup, if required[5]

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

3.3. Standard Solution Preparation

  • Prepare individual stock solutions of sulfadimethoxine and N4-acetylsulfadimethoxine (e.g., 1 mg/mL) in methanol.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3.4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) procedure for plasma is outlined below.

  • Precondition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

For some matrices like urine, a simple dilution with a buffer may be sufficient before injection.[5]

3.5. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The ratio should be optimized for best separation, starting with a ratio around 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm[6][7]

3.6. Analysis

Inject the prepared standards and samples into the HPLC system. Identify the peaks of sulfadimethoxine and N4-acetylsulfadimethoxine based on the retention times of the standards. Quantify the analytes by comparing the peak areas of the samples with the calibration curve generated from the standard solutions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of sulfadimethoxine and its N4-acetate metabolite.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction / Cleanup (e.g., SPE) Sample->Extraction Standard Reference Standards (SDM & N4-Acetyl SDM) Std_Prep Standard Dilution Standard->Std_Prep HPLC HPLC System (Pump, Injector, Column) Extraction->HPLC Inject Std_Prep->HPLC Inject Detector UV/PDA Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Quant Quantification (Peak Area vs. Conc.) Data->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC analysis of sulfadimethoxine.

References

Application of Sulfadimethoxine N4-Acetate in Veterinary Drug Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine, a widely used sulfonamide antibiotic in veterinary medicine, is employed for the treatment and prevention of bacterial infections in livestock, poultry, and aquatic animals. Its primary metabolite, N4-acetylsulfadimethoxine, is a key indicator of its use. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for sulfadimethoxine in various animal-derived food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues and ensuring compliance with these regulations.

This document provides detailed application notes and experimental protocols for the determination of Sulfadimethoxine and its N4-Acetate metabolite in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Sulfadimethoxine (SDM) and its N4-Acetate metabolite (AcSDM) in various animal tissues. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.99
Recovery85-115%
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Limit of Detection (LOD)0.1 - 2 ng/g
Limit of Quantification (LOQ)0.25 - 10 ng/g

Table 2: Lower Limit of Quantitation (LLOQ) and Accuracy in Bovine Matrices

MatrixAnalyteLLOQAccuracy (%)Standard Deviation (%)
PlasmaSDM2 ng/mL1049
AcSDM2 ng/mL9515
UrineSDM100 ng/mL1005
AcSDM100 ng/mL1066
Oral FluidSDM5 ng/mL1034
AcSDM5 ng/mL1034
KidneySDM10 ng/g1017
AcSDM10 ng/g1116
LiverSDM10 ng/g9911
AcSDM10 ng/g1159

Experimental Protocols

This section details a comprehensive protocol for the extraction and analysis of Sulfadimethoxine and Sulfadimethoxine N4-Acetate from animal tissues.

Materials and Reagents
  • Sulfadimethoxine analytical standard

  • This compound analytical standard

  • Sulfadimethoxine-d4 (or other suitable internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl Acetate (EA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • n-Hexane, HPLC grade

  • Formic acid (FA), ≥98%

  • Ammonium acetate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Sodium sulfate, anhydrous

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Homogenization 1. Homogenization (2 g tissue) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Add internal standard Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Defatting 4. Defatting (n-Hexane) Centrifugation1->Defatting Collect supernatant SPE 5. Solid Phase Extraction (SPE) Defatting->SPE Evaporation 6. Evaporation SPE->Evaporation Elute analytes Reconstitution 7. Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow of the sample preparation process.

Detailed Protocol:

  • Homogenization: Weigh 2.0 g of the homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., Sulfadimethoxine-d4) to each sample, standard, and blank.

  • Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 2 minutes and then shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Defatting (for fatty tissues): Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 rpm for 5 minutes. Discard the upper n-hexane layer.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Load the extracted sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

    • Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Logical Relationship for LC-MS/MS Analysis

G cluster_lcms LC-MS/MS System LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Source) LC->ESI Eluent MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 Ions CID Quadrupole 2 (Q2) (Collision Cell - Fragmentation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Acquisition Data Acquisition Detector->Data Acquisition

Caption: Key components of the LC-MS/MS system.

Typical LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sulfadimethoxine311.1156.0
This compound353.1198.0
Sulfadimethoxine-d4 (IS)315.1160.0

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of Sulfadimethoxine and its N4-Acetate metabolite in the samples by interpolating their peak area ratios from the calibration curve. The use of an isotopically labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.

Method Validation

The analytical method should be validated according to international guidelines (e.g., VICH, FDA) to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy (Recovery): The closeness of the measured value to the true value.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Analyte Stability: The stability of the analytes in the matrix under specific storage and processing conditions.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of Sulfadimethoxine and its N4-Acetate metabolite in various animal-derived tissues. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for regulatory compliance and food safety assessment.

Application Note and Protocol: Synthesis of Sulfadimethoxine N4-Acetate Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the Sulfadimethoxine N4-Acetate reference standard. N4-acetylsulfadimethoxine is the primary metabolite of the sulfonamide antibiotic, Sulfadimethoxine.[1][2] The availability of a pure reference standard is crucial for pharmacokinetic studies, metabolism research, and as an impurity standard in the quality control of the parent drug. The protocol herein describes a robust and efficient N-acetylation of Sulfadimethoxine using acetic anhydride. This application note includes a detailed experimental protocol, a summary of chemical and physical properties, and visual diagrams of the reaction pathway and experimental workflow.

Chemical and Physical Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.

PropertySulfadimethoxine (Starting Material)This compound (Product)
IUPAC Name 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamideN-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide[3]
Molecular Formula C₁₂H₁₄N₄O₄SC₁₄H₁₆N₄O₅S[3]
Molecular Weight 310.33 g/mol 352.37 g/mol [3]
CAS Number 122-11-2555-25-9[2]
Appearance White or slightly yellow-white crystalline powderOff-white powder[4]
Solubility Soluble in acetone, slightly soluble in ethanolSoluble in chloroform[4]
Storage Conditions Room Temperature-20°C, protect from light and moisture[2]

Synthesis of this compound

Principle

The synthesis involves the selective N-acetylation of the primary aromatic amine (N4 position) of Sulfadimethoxine. This is achieved by reacting Sulfadimethoxine with acetic anhydride in the presence of pyridine. Pyridine acts as both a solvent and a base, catalyzing the reaction and neutralizing the acetic acid byproduct.[5]

Reaction Pathway

reaction_pathway cluster_products Products sulfadimethoxine Sulfadimethoxine plus1 + acetic_anhydride Acetic Anhydride reaction_arrow Pyridine Room Temperature acetic_anhydride->reaction_arrow n4_acetate Sulfadimethoxine N4-Acetate plus2 + acetic_acid Acetic Acid reaction_arrow->n4_acetate

Caption: Chemical synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • Sulfadimethoxine (FW: 310.33 g/mol )

  • Pyridine, anhydrous

  • Acetic anhydride (FW: 102.09 g/mol )

  • Methanol

  • Toluene

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Sulfadimethoxine (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of Sulfadimethoxine) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 eq.) to the stirred solution.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol to consume any excess acetic anhydride.

  • Solvent Removal: Remove the pyridine and methanol by co-evaporation with toluene under reduced pressure using a rotary evaporator.[5]

  • Work-up: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the final reference standard of high purity.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound reference standard should be confirmed using appropriate analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point Analysis: As an indicator of purity.

The obtained data should be compared with available literature or database information to confirm the identity and purity of the synthesized reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sulfadimethoxine and its N4-Acetate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate, reliable results in your bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of Sulfadimethoxine and its N4-Acetate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[2][3] For Sulfadimethoxine and its more polar metabolite, N4-Acetate, phospholipids from plasma or other complex sample components can be a major source of matrix effects.[4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[5][6]

  • Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of the analyte and internal standard into the mass spectrometer after the analytical column.[6][7] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike: This method offers a quantitative measure. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression (<1) or enhancement (>1).[1]

Q3: What is a suitable internal standard (IS) for the analysis of Sulfadimethoxine and this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Sulfadimethoxine-d4.[8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue 1: Poor peak shape and/or low analyte response.

This issue is often a primary indicator of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate removal of matrix components is a common cause of ion suppression.[10] Protein precipitation (PPT) is a simple but often less effective method for removing phospholipids.[11] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Optimize Chromatography: Co-elution of the analytes with matrix components can be resolved by modifying the chromatographic conditions.

    • Increase Gradient Time: A longer, shallower gradient can improve the separation between the analytes and interfering matrix components.

    • Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the retention of both the analytes and interfering compounds, potentially resolving them.[11]

    • Consider a Different Column: A column with a different stationary phase chemistry may offer better selectivity.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[7][12]

Issue 2: High variability in results between samples.

Inconsistent matrix effects across different sample lots can lead to poor precision and accuracy.

Troubleshooting Steps:

  • Implement a More Robust Sample Cleanup: Solid-phase extraction (SPE) is highly effective at removing a broad range of interferences and can lead to more consistent results.[11][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[11]

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the best way to compensate for sample-to-sample variations in matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix. A C18 SPE cartridge is often suitable for the extraction of Sulfadimethoxine and its N4-Acetate metabolite from plasma and tissue homogenates.[8]

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Sulfadimethoxine and this compound. Optimization will be required for your specific instrumentation.

ParameterSetting
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Sulfadimethoxine: Optimize for your instrument this compound: Optimize for your instrument Sulfadimethoxine-d4 (IS): Optimize for your instrument

Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) in various bovine matrices.[8]

MatrixAnalyteLLOQ (ng/mL or ng/g)Accuracy (%)Precision (%RSD)
Plasma SDM21049
AcSDM29515
Urine SDM1001005
AcSDM1001066
Oral Fluid SDM51034
AcSDM51034
Kidney SDM101017
AcSDM101116
Liver SDM109911
AcSDM101159

Visualizations

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Start Poor Peak Shape or Low Analyte Response SamplePrep Evaluate Sample Preparation Start->SamplePrep Initial Check Chroma Optimize Chromatography Start->Chroma Dilute Dilute Sample Start->Dilute Var High Variability in Results RobustPrep Implement More Robust Cleanup (SPE) Var->RobustPrep Primary Action SIL_IS Use Stable Isotope- Labeled IS Var->SIL_IS MatrixMatch Use Matrix-Matched Calibrators Var->MatrixMatch LLE_SPE Switch to LLE or SPE SamplePrep->LLE_SPE Grad Adjust Gradient/ Mobile Phase Chroma->Grad DiluteSol Confirm Sensitivity & Dilute Dilute->DiluteSol RobustSol Improved Precision & Accuracy RobustPrep->RobustSol SIL_IS->RobustSol MatrixMatch->RobustSol

Caption: Troubleshooting decision tree for matrix effects.

SPE_Workflow Start Start SPE Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Weak Organic Solvent) Load->Wash Elute 5. Elute Analytes (Strong Organic Solvent) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap End Analyze by LC-MS/MS Evap->End

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Technical Support Center: Troubleshooting Low Recovery of Sulfonamide Metabolites During SPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help you troubleshoot and resolve issues of low recovery of sulfonamide metabolites during Solid Phase Extraction (SPE). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for sulfonamide metabolites during SPE?

Low recovery of sulfonamide metabolites during SPE can be attributed to several factors throughout the extraction process. The most common issues include:

  • Analyte Breakthrough: The metabolites may not be retained on the SPE sorbent during sample loading.[1][2]

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the metabolites to be eluted along with interferences.[1][2][3]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the metabolites completely from the sorbent.[1][4]

  • Improper Sample pH: The pH of the sample can significantly affect the ionization state of sulfonamide metabolites, influencing their retention on the sorbent.[3][5]

  • Incorrect Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry for retaining the target metabolites.[6][7]

  • Suboptimal Flow Rate: A flow rate that is too high during sample loading can prevent efficient interaction between the analytes and the sorbent, while a rate that is too slow during elution may lead to incomplete recovery.[7][8]

Q2: How does the pH of my sample affect the recovery of sulfonamide metabolites?

The pH of the sample is a critical factor because sulfonamides are ionizable compounds.[5] They possess both a basic amine group and an acidic sulfonamide group.[5] Adjusting the sample pH can alter the charge of the metabolite, which in turn affects its interaction with the SPE sorbent. For reversed-phase SPE, a pH that suppresses the ionization of the metabolites is generally preferred to enhance retention. Conversely, for ion-exchange SPE, a pH that ensures the metabolites are charged is necessary for retention.[6]

Q3: What type of SPE sorbent is best for sulfonamide metabolites?

The choice of sorbent depends on the specific properties of the sulfonamide metabolites and the sample matrix. Some commonly used sorbents include:

  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are often recommended for a broad range of sulfonamides due to their ability to retain both polar and nonpolar compounds.[9][10]

  • C18 (Octadecyl-bonded silica): A common reversed-phase sorbent suitable for retaining nonpolar to moderately polar compounds.[7]

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities and can offer high selectivity for cleaner extracts.[6]

Troubleshooting Guide: Low Recovery

If you are experiencing low recovery of your sulfonamide metabolites, follow this step-by-step troubleshooting guide.

Step 1: Identify the Source of Analyte Loss

To pinpoint where the loss of analyte is occurring, it is essential to analyze the fractions from each step of the SPE process (load, wash, and elution).[2]

Troubleshooting Workflow for Low Analyte Recovery

LowRecoveryTroubleshooting start Start: Low Recovery Observed collect_fractions Collect Fractions: Load, Wash, and Elution start->collect_fractions analyze_fractions Analyze Fractions for Analyte collect_fractions->analyze_fractions analyte_in_load Analyte found in Load Fraction? analyze_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Potential Issues: - Sample solvent too strong - Incorrect sample pH - Sorbent breakthrough (overload) - Incorrect sorbent type analyte_in_load->solution_load Yes analyte_not_eluted Analyte not found in any fraction? analyte_in_wash->analyte_not_eluted No solution_wash Potential Issues: - Wash solvent too strong analyte_in_wash->solution_wash Yes solution_elution Potential Issues: - Elution solvent too weak - Insufficient elution volume - Irreversible binding analyte_not_eluted->solution_elution Yes

Caption: A flowchart to diagnose the cause of low SPE recovery.

Step 2: Address Specific Issues

Based on the results from Step 1, implement the following corrective actions:

If Analyte is Found in the Load Fraction (Breakthrough):

  • Problem: The analyte is not being retained on the sorbent.

  • Solutions:

    • Decrease Sample Solvent Strength: Dilute the sample with a weaker solvent (e.g., water) to promote retention.[3]

    • Adjust Sample pH: Modify the pH of the sample to ensure the analyte is in a less polar, non-ionized state for reversed-phase sorbents.[2][3]

    • Reduce Sample Load Volume or Increase Sorbent Mass: Overloading the cartridge can lead to breakthrough.[2][3]

    • Evaluate Sorbent Choice: The sorbent may not be appropriate for your analyte. Consider a sorbent with a stronger retention mechanism.[3]

    • Decrease Flow Rate: A slower flow rate during sample loading allows for more effective interaction between the analyte and the sorbent.[3][7]

If Analyte is Found in the Wash Fraction:

  • Problem: The analyte is being prematurely eluted during the wash step.

  • Solution:

    • Decrease Wash Solvent Strength: Use a weaker wash solvent that will remove interferences without eluting the analyte of interest.[1][3] For reversed-phase SPE, this typically means decreasing the percentage of organic solvent in the wash solution.

If Analyte is Not Found in Load or Wash, but Recovery is Still Low (Incomplete Elution):

  • Problem: The analyte is retained on the sorbent but is not being efficiently eluted.

  • Solutions:

    • Increase Elution Solvent Strength: Use a stronger elution solvent.[1][4] For reversed-phase SPE, this often involves increasing the percentage of organic solvent or using a stronger organic solvent (e.g., methanol or acetonitrile).[5]

    • Increase Elution Volume: Use a larger volume of elution solvent to ensure complete desorption of the analyte.[4] It can be beneficial to apply the elution solvent in multiple smaller aliquots.[11]

    • Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve the desorption process.[6][12]

    • Adjust pH of Elution Solvent: For ion-exchange mechanisms, adjusting the pH of the elution solvent can be necessary to neutralize the analyte or the sorbent and facilitate elution.[2]

Data Presentation: Optimizing SPE Parameters

The following tables summarize quantitative data on the effect of different experimental parameters on the recovery of sulfonamides.

Table 1: Effect of Sorbent Type on Sulfonamide Recovery

Sorbent TypeAverage Recovery (%)Reference
Poly-Sery HLB73-116[5]
C18Varies[7]
Mixed-ModeGenerally higher selectivity[6]

Table 2: Effect of Elution Solvent on Sulfonamide Recovery from an HLB Sorbent

Elution SolventAverage Absolute Recovery (%)Reference
Methanol-acetone (1:1, v/v)70[5]
Methanol64[5]
Acetone50[5]
Acetonitrile31[5]

Experimental Protocols

Below is a general experimental protocol for the extraction of sulfonamide metabolites from a water sample using SPE. This should be optimized for your specific application.

Protocol: SPE for Sulfonamide Metabolites in Water

SPE Workflow for Sulfonamide Metabolites

SPE_Workflow start Start: Water Sample pretreatment 1. Sample Pre-treatment - Add EDTA - Adjust pH (e.g., to 4-7) - Spike with Internal Standard start->pretreatment conditioning 2. Sorbent Conditioning - Methanol - Water pretreatment->conditioning equilibration 3. Sorbent Equilibration - Water (at sample pH) conditioning->equilibration loading 4. Sample Loading - Load pre-treated sample equilibration->loading washing 5. Washing - Weak solvent (e.g., water) to remove interferences loading->washing drying 6. Sorbent Drying - Apply vacuum to remove residual water washing->drying elution 7. Elution - Strong organic solvent (e.g., Methanol) drying->elution concentration 8. Concentration & Reconstitution - Evaporate eluate - Reconstitute in mobile phase elution->concentration analysis End: LC-MS/MS Analysis concentration->analysis

Caption: A step-by-step workflow for SPE of sulfonamides.

1. Sample Pre-treatment [9][11][13]

  • To a 500 mL water sample, add 0.25 g of Na2EDTA to chelate metal ions.
  • Adjust the sample pH to a range of 4 to 7 using diluted HCl or ammonium hydroxide.
  • If using an internal standard, spike the sample at this stage.

2. SPE Cartridge Conditioning [6][9][11]

  • Condition the SPE cartridge (e.g., HLB, 500 mg, 6 mL) by passing 6 mL of methanol through it.
  • Do not allow the sorbent to go dry.

3. SPE Cartridge Equilibration [6][9][11]

  • Equilibrate the cartridge by passing 6 mL of water (adjusted to the sample pH) through it.
  • Ensure the sorbent does not dry out before loading the sample.

4. Sample Loading [2][9]

  • Load the pre-treated sample onto the SPE cartridge at a controlled flow rate of approximately 5 mL/min.

5. Washing [2][9]

  • Wash the cartridge with 6 mL of water to remove any polar interferences.

6. Drying [7][9]

  • Dry the cartridge completely by applying a high vacuum for at least 10 minutes to remove any residual water.

7. Elution [9][10]

  • Elute the retained sulfonamide metabolites with two 4 mL aliquots of methanol.
  • Collect the eluate in a clean tube.

8. Concentration and Reconstitution [9][10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase for your chromatographic analysis.

References

Technical Support Center: Optimizing Mobile Phase for Sulfadimethoxine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of sulfadimethoxine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating sulfadimethoxine isomers?

A1: The primary challenge in separating sulfadimethoxine isomers lies in their structural similarity. As a chiral compound, sulfadimethoxine exists as enantiomers, which have identical physical and chemical properties in an achiral environment. Therefore, specialized chiral stationary phases (CSPs) or chiral mobile phase additives are necessary to achieve separation. Common issues include poor resolution, long run times, and peak tailing.

Q2: Which type of chiral stationary phase (CSP) is most suitable for sulfadimethoxine isomer separation?

A2: Several types of CSPs can be effective for the separation of sulfonamides and compounds with primary amine groups like sulfadimethoxine. Polysaccharide-based columns (e.g., Chiralpak®), macrocyclic glycopeptide-based columns, and crown ether-based columns (e.g., Crownpak® CR(+)) have shown success in separating similar chiral compounds.[1][2] For primary amines, crown ether-based CSPs are particularly effective.

Q3: What are the typical mobile phase compositions for chiral separation of sulfonamides?

A3: The choice of mobile phase is highly dependent on the chiral stationary phase being used.

  • For Crownpak® CR(+) columns , an acidic mobile phase is typically employed. This usually consists of an aqueous solution of perchloric acid (pH 1-2) with a small percentage of methanol (up to 15%) as an organic modifier.[1]

  • For polysaccharide-based columns (e.g., Chiralpak®) , separations can be performed in normal-phase, reversed-phase, or polar organic modes.

    • Normal-phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is common. A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape for basic compounds.

    • Reversed-phase: Acetonitrile or methanol mixed with an aqueous buffer is typically used.

    • Polar Organic Mode: This often involves mixtures of solvents like acetonitrile and methanol with acidic and/or basic additives.

Q4: How does mobile phase pH affect the separation of sulfadimethoxine isomers?

A4: Mobile phase pH is a critical parameter, especially for ionizable compounds like sulfadimethoxine. For separations on crown ether-based columns, a low pH (around 1-2) is often necessary to ensure the primary amine group of sulfadimethoxine is protonated, facilitating interaction with the chiral crown ether.[1] For other CSPs, optimizing the pH can influence the ionization state of the analyte and any residual silanols on the stationary phase, thereby affecting retention, selectivity, and peak shape.

Q5: What is the role of additives in the mobile phase for chiral separations?

A5: Additives play a crucial role in optimizing chiral separations.

  • Acidic additives (e.g., perchloric acid, formic acid, trifluoroacetic acid) are used to control the pH and suppress the ionization of acidic residual silanols on silica-based CSPs. For compounds with basic functional groups, they ensure a consistent protonation state.

  • Basic additives (e.g., diethylamine, triethylamine) are often used in normal-phase chromatography to improve the peak shape of basic analytes by minimizing undesirable interactions with the stationary phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of sulfadimethoxine isomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., crown ether-based, polysaccharide-based, macrocyclic glycopeptide-based). For sulfadimethoxine, a Crownpak® CR(+) column is a good starting point due to the presence of a primary amine.
Suboptimal Mobile Phase CompositionFor Crownpak® CR(+): Adjust the concentration of perchloric acid to optimize pH (typically between 1 and 2). Vary the percentage of methanol (0-15%) to fine-tune retention and resolution.
For Polysaccharide CSPs (Normal Phase): Alter the ratio of hexane to alcohol (isopropanol or ethanol). Optimize the concentration of the basic additive (e.g., diethylamine, typically 0.1%).
For Polysaccharide CSPs (Reversed Phase): Modify the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. Screen different buffer types and pH values.
Inappropriate TemperatureOptimize the column temperature. Lower temperatures can sometimes improve resolution, although this may increase analysis time and backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions with Stationary PhaseFor basic compounds like sulfadimethoxine in normal phase: Add or increase the concentration of a basic modifier (e.g., diethylamine) to the mobile phase to block active sites on the silica surface.
For reversed-phase: Adjust the mobile phase pH to ensure a consistent ionization state of the analyte and minimize interactions with residual silanols.
Column OverloadReduce the sample concentration or injection volume.
Extracolumn VolumeEnsure all fittings and tubing are properly connected and have minimal dead volume.
Column Contamination or DegradationFlush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Issue 3: Long Retention Times

Possible Cause Suggested Solution
Mobile Phase is Too WeakFor Crownpak® CR(+): Increase the percentage of methanol in the mobile phase (up to 15%).
For Polysaccharide CSPs (Normal Phase): Increase the percentage of the polar alcohol in the mobile phase.
For Polysaccharide CSPs (Reversed Phase): Increase the percentage of the organic solvent (acetonitrile or methanol).
Low Flow RateIncrease the flow rate, but be mindful of the column's maximum pressure limit.
Low Column TemperatureIncrease the column temperature. This will decrease viscosity and generally lead to shorter retention times.

Experimental Protocols

Method Development Guide for Chiral Separation of Sulfadimethoxine Isomers

This guide provides a starting point for developing a robust method for the enantiomeric separation of sulfadimethoxine.

1. Recommended Starting Conditions:

Parameter Recommendation
HPLC System Standard HPLC or UHPLC system with UV detector
Chiral Stationary Phase Crownpak® CR(+) column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (pH 1.5) / Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve sulfadimethoxine standard in the mobile phase at a concentration of 1 mg/mL.

2. Optimization Strategy:

If the initial conditions do not provide adequate separation, follow this optimization workflow:

Troubleshooting Poor_Resolution Poor Resolution Peak_Tailing Peak Tailing High_Backpressure High Backpressure Wrong_CSP Inappropriate CSP Wrong_CSP->Poor_Resolution Wrong_Mobile_Phase Suboptimal Mobile Phase Wrong_Mobile_Phase->Poor_Resolution Wrong_Mobile_Phase->Peak_Tailing Low_Temp Low Temperature Low_Temp->Poor_Resolution Low_Temp->High_Backpressure Secondary_Interactions Secondary Interactions Secondary_Interactions->Peak_Tailing Column_Overload Column Overload Column_Overload->Poor_Resolution Column_Overload->Peak_Tailing Column_Contamination Column Contamination Column_Contamination->Peak_Tailing Column_Contamination->High_Backpressure High_Flow_Rate High Flow Rate High_Flow_Rate->High_Backpressure Blocked_Frit Blocked Frit/Column Blocked_Frit->High_Backpressure

References

Technical Support Center: Troubleshooting Ion Suppression for Sulfadimethoxine N4-Acetate in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LC-MS/MS analysis of Sulfadimethoxine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression of Sulfadimethoxine N4-Acetate.

Troubleshooting Guide

Ion suppression is a common matrix effect in LC-MS/MS that can lead to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Issue 1: Low or No Signal for this compound

If you are observing a significantly lower signal than expected or no signal at all for this compound, consider the following troubleshooting steps:

  • Initial Assessment:

    • Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard of this compound in a clean solvent.

    • Check Standard Stability: Confirm the stability and concentration of your analyte stock and working solutions.

  • Investigate Ion Suppression:

    • Post-Column Infusion Experiment: This is a key diagnostic tool to identify at what retention times ion suppression is occurring.[4][5][6][7][8] A drop in the constant baseline signal of the infused analyte when a blank matrix sample is injected indicates regions of ion suppression.[4][5][8]

    • Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. A significant decrease in the signal from the matrix sample confirms ion suppression.[2][4]

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove interfering endogenous matrix components like phospholipids and proteins.[2][4][9][10]

      • Solid-Phase Extraction (SPE): Often more effective than protein precipitation at removing interferences.[2][4][9]

      • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract compared to protein precipitation.[1][2]

    • Optimize Chromatographic Separation:

      • Adjust Gradient: Modify the mobile phase gradient to separate the analyte from the co-eluting matrix components causing suppression.[2][8]

      • Change Column Chemistry: Experiment with a different stationary phase to alter selectivity.

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the limit of quantitation.[1][11]

Issue 2: High Variability in Quantitative Results

Inconsistent ion suppression between samples can lead to poor precision and accuracy in your quantitative results.[4]

  • Troubleshooting Steps:

    • Evaluate Sample-to-Sample Variability: Analyze multiple blank matrix samples from different sources to assess the consistency of the matrix effect.[4]

    • Standardize Sample Handling: Ensure uniform procedures for sample collection, storage, and preparation to minimize variations in the matrix composition.[4]

  • Solutions:

    • Implement Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[2][4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable ion suppression as it will be affected similarly to the analyte.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon where co-eluting matrix components from a sample (e.g., plasma, urine, tissue) reduce the ionization efficiency of the target analyte, in this case, this compound, in the ion source of the mass spectrometer.[3][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][12]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression for sulfonamides and their metabolites include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples are major contributors.[4][10]

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can suppress ionization.[1] Formic acid is generally a preferred additive for ESI positive mode.[1]

  • Sample Preparation Reagents: Contaminants introduced during sample processing can also cause suppression.

Q3: How can I detect ion suppression in my LC-MS/MS method?

A3: The most common and effective method is the post-column infusion experiment .[5][6][7][13] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer.[5][13] When a blank matrix extract is injected, any dip in the constant signal baseline indicates the retention time at which ion suppression is occurring.[4][7][8]

Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?

A4: No, MS/MS is not immune to ion suppression.[1][4] The suppression occurs during the initial ionization process in the ion source, before the mass filtering and fragmentation steps of MS/MS.[4] Therefore, even with the high selectivity of MS/MS, proper sample cleanup and chromatographic separation are crucial to minimize matrix effects.[1][12]

Q5: What are the most effective strategies to mitigate ion suppression for this compound?

A5: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][2][9]

  • Chromatographic Separation: Modifying the LC gradient or using a different column can separate this compound from the co-eluting interferences.[1][9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression, as the SIL-IS will experience similar suppression effects as the analyte, allowing for accurate quantification.[14]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing ion suppression, based on general observations in bioanalysis. The actual percentage of ion suppression can vary significantly depending on the matrix, analyte concentration, and specific LC-MS/MS conditions.

Sample Preparation TechniqueTypical Ion Suppression EffectRelative Analyte Recovery
Protein Precipitation (PPT) HighModerate to High
Liquid-Liquid Extraction (LLE) ModerateHigh
Solid-Phase Extraction (SPE) Low to ModerateHigh

Note: This table provides a general comparison. Method optimization is crucial for achieving the best results for this compound.

Experimental Protocols

1. Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify the retention time windows where ion suppression occurs.

  • Objective: To qualitatively assess matrix-induced ion suppression.

  • Materials:

    • LC-MS/MS system with a T-connector

    • Syringe pump

    • Solution of this compound (e.g., 100 ng/mL in mobile phase)

    • Prepared blank matrix extract

    • Neat solvent (e.g., mobile phase)

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column.

    • Install a T-connector between the column outlet and the mass spectrometer inlet.

    • Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound solution into the T-connector.

    • Begin acquiring data in MRM mode for the analyte. A stable baseline signal should be observed.

    • Inject a blank matrix extract onto the LC column.

    • Monitor the baseline for any dips or decreases in signal intensity. These dips correspond to regions of ion suppression.

    • Inject a neat solvent blank as a control to ensure the system is stable.

2. Quantitative Assessment of Matrix Effect

This protocol quantifies the degree of ion suppression or enhancement.

  • Objective: To calculate the Matrix Factor (MF) for this compound.

  • Procedure:

    • Prepare Sample Set A: Spike a known concentration of this compound into a neat solution (e.g., mobile phase).

    • Prepare Sample Set B: Extract multiple sources of blank biological matrix. After extraction, spike the same concentration of this compound into the extracted matrix.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

Visualizations

IonSuppressionTroubleshooting cluster_issue Issue: Low/No Analyte Signal cluster_investigation Investigation Methods cluster_mitigation Mitigation Strategies start Low or No Signal for This compound instrument_check Verify Instrument Performance & Standard Stability start->instrument_check investigate_is Investigate Ion Suppression instrument_check->investigate_is pci Post-Column Infusion Experiment investigate_is->pci me_eval Matrix Effect Evaluation investigate_is->me_eval sample_prep Improve Sample Preparation (SPE, LLE) pci->sample_prep chromatography Optimize Chromatography pci->chromatography dilution Dilute Sample pci->dilution me_eval->sample_prep me_eval->chromatography me_eval->dilution

Caption: Troubleshooting workflow for low analyte signal due to ion suppression.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

References

Technical Support Center: Optimizing Peak Shape for N4-Acetylated Sulfonamides in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing N4-acetylated sulfonamides using High-Performance Liquid Chromatography (HPLC), with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered with N4-acetylated sulfonamides?

The most prevalent issues are peak tailing and, to a lesser extent, peak fronting. Peak tailing manifests as an asymmetrical peak with a drawn-out trailing edge, while peak fronting appears as a leading edge that is less steep than the trailing edge. These distortions can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1][2]

Q2: What is the primary cause of peak tailing for these compounds?

For N4-acetylated sulfonamides, which can possess basic functional groups, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase. Specifically, interactions between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18, are a major contributor.[2] These interactions are particularly strong when the silanol groups are ionized at mobile phase pH levels above 3.0.

Q3: How does the mobile phase pH affect the peak shape of N4-acetylated sulfonamides?

Mobile phase pH is a critical parameter. Adjusting the pH can alter the ionization state of both the N4-acetylated sulfonamide and the residual silanol groups on the stationary phase. At a low pH (typically 2.5-3.5), the silanol groups are protonated and therefore less likely to interact with the analyte, which significantly reduces peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.

Q4: Can mobile phase additives improve peak shape?

Yes, additives can be very effective. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-50 mM). TEA will preferentially interact with the active silanol sites on the column, effectively "masking" them from the analyte and reducing tailing.

Q5: What type of HPLC column is best for analyzing N4-acetylated sulfonamides?

While standard C18 columns are widely used, for problematic compounds exhibiting significant tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanol groups. Alternatively, columns with different selectivities, such as those with a phenyl stationary phase, can offer improved peak shape for aromatic compounds like sulfonamides due to π-π interactions.[3] Polar-embedded or polar-endcapped columns are also designed to improve the peak shape of basic analytes.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) significantly greater than 1.

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate) or acid (e.g., formic acid, phosphoric acid).
2. Use a Competing Base: Add 10-50 mM of triethylamine (TEA) to the mobile phase.
3. Change Column: Switch to a modern, end-capped C18 column or a column with alternative selectivity like a Phenyl or polar-embedded phase.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.
2. Dilute Sample: Lower the concentration of the analyte in the sample solution.
Column Degradation 1. Use a Guard Column: Protect the analytical column from strongly retained impurities.
2. Flush the Column: Wash the column with a strong solvent to remove contaminants.
3. Replace the Column: If performance does not improve after flushing, the column may be at the end of its lifespan.
Issue 2: Peak Fronting

Symptoms: Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) less than 1.

Potential Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, use the smallest possible volume.
Column Overload (Mass) 1. Dilute the Sample: High concentrations of the analyte can lead to fronting.
Column Collapse 1. Use Appropriate Columns for Highly Aqueous Mobile Phases: If using a mobile phase with a high water content, employ a column designed for these conditions (e.g., an "aqueous C18").
2. Check for Voids: A void at the head of the column can cause fronting. This may require column replacement.

Data Presentation

The following tables present illustrative data on how different experimental parameters can affect the peak shape of a model N4-acetylated sulfonamide.

Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf)

pHTailing Factor (Tf) on Standard C18Tailing Factor (Tf) on End-Capped C18
7.02.11.5
5.01.81.3
3.01.21.1
2.51.11.0

Table 2: Effect of Triethylamine (TEA) Concentration on Tailing Factor (Tf) at pH 5.0

TEA Concentration (mM)Tailing Factor (Tf) on Standard C18
01.8
101.4
251.2
501.1

Table 3: Comparison of Column Chemistries on Tailing Factor (Tf) at pH 4.0

Column TypeTailing Factor (Tf)
Standard C181.6
End-Capped C181.2
Phenyl1.1
Polar-Embedded1.1

Experimental Protocols

Protocol 1: Method for Evaluating the Effect of Mobile Phase pH on Peak Shape

1. Objective: To determine the optimal mobile phase pH for symmetrical peaks of an N4-acetylated sulfonamide.

2. Materials:

  • HPLC system with UV detector
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • N4-acetylated sulfonamide standard
  • HPLC-grade acetonitrile, methanol, and water
  • Phosphoric acid and/or sodium hydroxide for pH adjustment
  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

3. Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the N4-acetylated sulfonamide in methanol.
  • Prepare Working Standard: Dilute the stock solution to a working concentration of 50 µg/mL with a 50:50 mixture of water and acetonitrile.
  • Prepare Mobile Phases:
  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer.
  • Prepare three batches of the aqueous mobile phase and adjust the pH to 7.0, 4.5, and 2.8, respectively, using phosphoric acid or sodium hydroxide.
  • Mobile Phase B (Organic): Acetonitrile.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: As appropriate for the analyte (e.g., 270 nm)
  • Column Temperature: 30 °C
  • Isocratic Elution: 60% Mobile Phase A : 40% Mobile Phase B
  • Analysis:
  • Equilibrate the column with the pH 7.0 mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the working standard in triplicate.
  • Repeat the equilibration and injection steps for the pH 4.5 and pH 2.8 mobile phases.
  • Data Analysis:
  • For each pH, calculate the average tailing factor (Tf) or asymmetry factor (As) of the analyte peak.
  • Plot the tailing factor as a function of pH to determine the optimal condition.

Protocol 2: Method for Evaluating the Effect of a Mobile Phase Additive (TEA)

1. Objective: To assess the effectiveness of triethylamine (TEA) in reducing peak tailing.

2. Materials:

  • Same as Protocol 1, with the addition of HPLC-grade triethylamine.

3. Procedure:

  • Prepare Stock and Working Solutions: As described in Protocol 1.
  • Prepare Mobile Phases:
  • Prepare the aqueous portion of the mobile phase at a pH where tailing was observed in Protocol 1 (e.g., pH 5.0).
  • Create three batches of this mobile phase containing 0 mM, 25 mM, and 50 mM of TEA.
  • Chromatographic Conditions: Same as Protocol 1.
  • Analysis:
  • Sequentially equilibrate the column and inject the working standard with each of the TEA-containing mobile phases.
  • Data Analysis:
  • Calculate the average tailing factor for each TEA concentration and compare the results.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing (Tf > 1.2) peak_type->tailing Tailing fronting Peak Fronting (Tf < 0.9) peak_type->fronting Fronting cause_tailing Potential Causes tailing->cause_tailing sol_silanol Lower Mobile Phase pH (2.5-3.5) Add Competing Base (TEA) Use End-Capped/Phenyl Column cause_tailing->sol_silanol Silanol Interactions sol_overload_tail Reduce Injection Volume Dilute Sample cause_tailing->sol_overload_tail Column Overload sol_degradation Use Guard Column Flush/Replace Column cause_tailing->sol_degradation Column Degradation end_node Improved Peak Shape sol_silanol->end_node sol_overload_tail->end_node sol_degradation->end_node cause_fronting Potential Causes fronting->cause_fronting sol_solvent Dissolve Sample in Mobile Phase cause_fronting->sol_solvent Solvent Mismatch sol_overload_front Dilute Sample cause_fronting->sol_overload_front Mass Overload sol_collapse Use Aqueous C18 Column Check for Column Voids cause_fronting->sol_collapse Column Collapse/Void sol_solvent->end_node sol_overload_front->end_node sol_collapse->end_node

Caption: A logical workflow for troubleshooting peak shape issues in HPLC.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Analytes silanol_ionized Ionized Silanol (Si-O⁻) silanol_protonated Protonated Silanol (Si-OH) sulfonamide_basic Basic Sulfonamide (Analyte-NH₃⁺) sulfonamide_basic->silanol_ionized Strong Ionic Interaction (Causes Tailing) sulfonamide_basic->silanol_protonated Weak Interaction (Good Peak Shape) sulfonamide_neutral Neutral Sulfonamide high_ph High pH (>4) low_ph Low pH (<3.5)

Caption: Chemical interactions leading to peak tailing of basic sulfonamides.

References

Stability of Sulfadimethoxine N4-Acetate in solution and frozen samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfadimethoxine N4-Acetate in solution and frozen samples. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in frozen tissue samples?

A1: this compound has demonstrated high stability in frozen biological matrices. A key study has shown that the N4-acetyl derivative of sulfadimethoxine was stable in fortified chicken liver and thigh muscle tissues for up to 1 year when stored at -20°C and -70°C.[1] In contrast, the parent compound, sulfadimethoxine, showed approximately 35% depletion in liver tissues stored at -20°C over the same period.[1]

Q2: I am preparing stock solutions of this compound. What is its general stability in solution?

A2: While specific quantitative stability data for this compound in various solutions is limited in publicly available literature, general knowledge of sulfonamide chemistry suggests certain stability characteristics. N-acyl sulfonamides, such as this compound, may exhibit increased hydrolytic and enzymatic stability compared to other related compounds. However, like other sulfonamides, it is likely susceptible to degradation under certain conditions. The parent compound, Sulfadimethoxine, is known to be highly sensitive to basic hydrolysis and oxidation. Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions and exposure to light.

Q3: My analytical results for this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors related to sample stability and handling. Consider the following:

  • Solution Age and Storage: If using stock solutions, their age and storage conditions are critical. Prepare fresh stock solutions regularly and store them protected from light at appropriate temperatures (see Q4 for recommendations).

  • pH of the Medium: The pH of your experimental solution can significantly impact the stability of sulfonamides. Acidic conditions may promote hydrolysis.

  • Light Exposure: Photodegradation can be a significant issue for sulfonamides. Always protect solutions and samples from light by using amber vials or covering containers with aluminum foil.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions or samples can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

  • Oxidation: The presence of oxidizing agents in your reagents or samples could lead to degradation. The parent compound, sulfadimethoxine, is known to be sensitive to oxidation.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Based on general best practices for similar compounds, the following storage conditions are recommended for stock solutions of this compound:

  • Short-term storage (1-2 days): Refrigerate at 2-8°C.

  • Long-term storage: Store frozen at -20°C or -80°C.

  • Solvent: For stock solutions, use of organic solvents like DMSO, methanol, or acetonitrile is common. For aqueous solutions, it is not recommended to store them for more than one day.

  • Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in an Aqueous Assay
  • Symptom: Lower than expected concentrations of this compound are observed over the course of an experiment in an aqueous buffer.

  • Possible Cause 1: pH-mediated Hydrolysis. Sulfonamides can be susceptible to hydrolysis, particularly in acidic conditions.

    • Troubleshooting Step: Measure the pH of your buffer. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range if your experimental design permits. Run a control experiment to assess the stability of this compound in your buffer over the same time period as your assay.

  • Possible Cause 2: Photodegradation. Exposure to laboratory lighting can cause degradation of light-sensitive compounds.

    • Troubleshooting Step: Repeat the experiment with all solutions and samples protected from light. Use amber-colored vessels and turn off unnecessary overhead lights.

  • Possible Cause 3: Contaminants in Water or Reagents. Oxidizing agents or microbial contamination in the water or buffer components could be degrading the compound.

    • Troubleshooting Step: Use high-purity, sterile water and fresh, high-quality reagents to prepare your buffers.

Issue: Loss of Compound after Freeze-Thaw Cycles of a Stock Solution
  • Symptom: A freshly thawed aliquot of a stock solution gives a lower concentration reading than when it was first prepared.

  • Possible Cause: Freeze-Thaw Instability. Some compounds are not stable to repeated freezing and thawing.

    • Troubleshooting Step: When preparing a new stock solution, immediately aliquot it into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of the stock.

    • Verification: To confirm freeze-thaw instability, you can perform a formal freeze-thaw stability study as outlined in the Experimental Protocols section.

Data on Stability of Sulfadimethoxine and its N4-Acetate Derivative

CompoundMatrix/SolventStorage ConditionDurationStability/Degradation
This compound Fortified Chicken Liver & Thigh Muscle-20°C and -70°C1 yearStable
Sulfadimethoxine Fortified Chicken Liver-20°C1 year~35% depletion
Sulfadimethoxine Spiked Pig Liver-20°C-Half-life of 567 days

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, as guided by ICH recommendations.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at various time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at a specified high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At the end of the period, dissolve the sample in a suitable solvent and dilute to the target concentration.

  • Photostability Testing:

    • Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

    • A control sample should be kept in the dark in the same environment.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

Caption: Workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photostability (ICH Q1B light exposure) Stock->Photo HPLC Analyze by Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Protocol 2: Freeze-Thaw Stability Study for a Solution of this compound

This protocol is designed to assess the stability of a solution when subjected to repeated cycles of freezing and thawing.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent/buffer at a relevant concentration.

  • Initial Analysis: Analyze an aliquot of the freshly prepared solution to establish the initial concentration (Time 0).

  • Freeze-Thaw Cycles:

    • Freeze: Place the remaining solution in a freezer at a specified temperature (e.g., -20°C or -80°C) for a sufficient period to ensure complete freezing (typically 12-24 hours).

    • Thaw: Remove the solution from the freezer and allow it to thaw completely at room temperature, unassisted.

    • This constitutes one freeze-thaw cycle.

  • Repeat Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Post-Cycle Analysis: After each cycle, or at the end of all cycles, take an aliquot of the solution and analyze it using a validated analytical method.

  • Data Evaluation: Compare the concentration of this compound after each freeze-thaw cycle to the initial concentration. A significant decrease in concentration indicates instability.

Caption: Logical flow of a freeze-thaw stability assessment.

G Freeze-Thaw Stability Assessment start Prepare Solution initial_analysis Analyze Initial Concentration (T=0) start->initial_analysis freeze Freeze Sample (-20°C or -80°C) initial_analysis->freeze thaw Thaw Sample (Room Temperature) freeze->thaw cycle_complete Cycle Complete thaw->cycle_complete post_analysis Analyze Post-Cycle Concentration cycle_complete->post_analysis decision More Cycles? post_analysis->decision evaluate Evaluate Stability decision->freeze Yes decision->evaluate No G HPLC Method Development Pathway cluster_setup System Setup cluster_conditions Method Conditions cluster_validation Validation System HPLC with UV Detector Column C18 Reversed-Phase Column System->Column MobilePhase Mobile Phase (e.g., Buffer/Acetonitrile) Column->MobilePhase FlowRate Flow Rate MobilePhase->FlowRate Detection Detection Wavelength FlowRate->Detection Specificity Specificity (Forced Degradation) Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

References

Technical Support Center: Overcoming Poor Fragmentation of Sulfadimethoxine N4-Acetate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Sulfadimethoxine N4-Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on overcoming poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive electrospray ionization (ESI) mode, the expected precursor ion for this compound is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 353. The primary and most commonly used product ion for quantification is m/z 198.[1] This corresponds to the acetylated sulfanilamide moiety. Other potential fragment ions can be observed depending on the instrument and collision energy.

Q2: I am observing a very weak or no signal for the m/z 198 product ion. What are the likely causes?

A2: Poor fragmentation and a weak signal for the m/z 198 product ion can stem from several factors:

  • Suboptimal Collision Energy: The collision energy (CE) is a critical parameter for achieving efficient fragmentation. If the CE is too low, the precursor ion will not fragment effectively. Conversely, if it is too high, the desired fragment ion may further break down into smaller, unmonitored ions.

  • In-source Fragmentation: The analyte may be fragmenting within the ion source before it reaches the collision cell. This can be caused by harsh source conditions, such as high temperatures or voltages.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weak overall signal.

  • Incorrect Instrument Parameters: Other mass spectrometer settings, such as declustering potential (DP) or cone voltage (CV), can also influence the fragmentation efficiency.

  • Sample Degradation: The N4-acetyl bond can be labile under certain conditions. Ensure proper sample handling and storage.

Q3: How can I optimize the collision energy for this compound?

A3: Collision energy optimization is crucial for maximizing the signal of your target fragment ion. The optimal CE is instrument-dependent. A good starting point is to use the automated optimization features available in most mass spectrometer software. This typically involves infusing a standard solution of the analyte and ramping the collision energy to generate a breakdown curve, which shows the intensity of precursor and product ions at different CE values. The CE that yields the highest intensity for the m/z 198 fragment should be selected.

Q4: What are some general troubleshooting steps for poor signal intensity in LC-MS/MS analysis of sulfonamides?

A4: If you are experiencing poor signal intensity for this compound, consider the following general troubleshooting steps:

  • Verify Sample Preparation: Ensure that your extraction and sample clean-up procedures are effective in removing interfering matrix components.

  • Check LC Conditions: Optimize your chromatographic method to ensure good peak shape and separation from other compounds.

  • Clean the Ion Source: A dirty ion source can significantly impact sensitivity. Follow the manufacturer's instructions for cleaning the ion source components.

  • Tune and Calibrate the Mass Spectrometer: Regular tuning and calibration are essential for maintaining optimal instrument performance.

  • Prepare Fresh Mobile Phases and Samples: Degraded solvents or samples can lead to poor performance.

Troubleshooting Guides

Issue 1: Low Intensity of the m/z 198 Product Ion

This is a common issue indicating inefficient fragmentation of the this compound precursor ion.

Troubleshooting Workflow:

start Low m/z 198 Intensity optimize_ce Optimize Collision Energy (CE) start->optimize_ce check_source Check for In-Source Fragmentation optimize_ce->check_source If no improvement solution Improved m/z 198 Intensity optimize_ce->solution Successful adjust_dp_cv Adjust Declustering Potential (DP) / Cone Voltage (CV) check_source->adjust_dp_cv If in-source fragmentation is observed check_source->solution Resolved optimize_lc Optimize LC Method for Matrix Effects adjust_dp_cv->optimize_lc If still low adjust_dp_cv->solution Resolved check_sample Verify Sample Integrity optimize_lc->check_sample If still low optimize_lc->solution Resolved check_sample->solution Resolved

Caption: Troubleshooting workflow for low m/z 198 intensity.

Detailed Steps:

  • Optimize Collision Energy (CE):

    • Perform a CE optimization experiment by infusing a standard solution of this compound.

    • Monitor the intensity of the m/z 353 precursor and the m/z 198 product ion across a range of CE values.

    • Select the CE that provides the maximum intensity for m/z 198.

  • Check for In-Source Fragmentation:

    • Infuse the standard solution with the collision gas turned off.

    • Observe the mass spectrum. If you see a significant peak at m/z 198, it indicates that fragmentation is occurring in the ion source.

    • To mitigate this, reduce the ion source temperature and voltages (e.g., declustering potential, cone voltage).

  • Adjust Declustering Potential (DP) / Cone Voltage (CV):

    • These parameters influence the energy of the ions as they enter the mass spectrometer.

    • Systematically vary the DP/CV while monitoring the signal intensity of the precursor and product ions to find the optimal balance between transmission and fragmentation.

  • Optimize LC Method for Matrix Effects:

    • If you suspect matrix effects, try to improve the chromatographic separation to resolve this compound from co-eluting interferences.

    • Consider using a different stationary phase or modifying the mobile phase gradient.

    • More extensive sample cleanup may also be necessary.

  • Verify Sample Integrity:

    • Prepare fresh standards and samples to rule out degradation as the cause of poor signal.

    • Ensure that samples are stored properly (e.g., protected from light and at an appropriate temperature).

Issue 2: No Precursor Ion (m/z 353) Observed

The absence of the precursor ion can be a perplexing issue.

Troubleshooting Workflow:

start No m/z 353 Precursor Ion check_ms_settings Verify MS Acquisition Method start->check_ms_settings check_lc_flow Confirm LC Flow and Sample Injection check_ms_settings->check_lc_flow If settings are correct solution Precursor Ion Detected check_ms_settings->solution Resolved check_source_conditions Inspect Ion Source and ESI Spray check_lc_flow->check_source_conditions If flow and injection are OK check_lc_flow->solution Resolved check_sample_prep Review Sample Preparation check_source_conditions->check_sample_prep If spray is stable check_source_conditions->solution Resolved check_sample_prep->solution Resolved

Caption: Troubleshooting workflow for the absence of the precursor ion.

Detailed Steps:

  • Verify MS Acquisition Method:

    • Double-check that the correct precursor ion m/z (353) is specified in your acquisition method.

    • Ensure that the polarity is set to positive ion mode.

    • Confirm that the scan range includes m/z 353 if you are in full scan mode.

  • Confirm LC Flow and Sample Injection:

    • Ensure that the LC pump is delivering the mobile phase at the correct flow rate and that there are no leaks.

    • Verify that the autosampler is injecting the sample correctly. You can do this by injecting a highly concentrated, colored standard (if available) and visually confirming its passage through the tubing.

  • Inspect Ion Source and ESI Spray:

    • Check for a stable electrospray. An unstable or absent spray will result in no ion generation.

    • Ensure the ESI probe is positioned correctly and is not clogged.

    • Clean the ion source if it appears dirty.

  • Review Sample Preparation:

    • Ensure that the final sample solvent is compatible with your mobile phase and promotes good ionization.

    • Consider the possibility of complete sample degradation.

Experimental Protocols and Data

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺ at m/z 353) is initiated by collision-induced dissociation (CID). The primary fragmentation event is the cleavage of the sulfonamide bond, leading to the characteristic product ion at m/z 198.

precursor [M+H]⁺ m/z 353 (this compound) fragment1 [C8H9N2O3S]⁺ m/z 198 precursor->fragment1 Cleavage of S-N bond fragment2 [C6H5N2O]⁺ m/z 134 fragment1->fragment2 Loss of SO2

References

How to resolve co-eluting peaks in sulfadimethoxine metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of sulfadimethoxine and its metabolites, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of sulfadimethoxine I should expect to see in my samples?

A1: The most commonly reported and major metabolite of sulfadimethoxine is N4-acetylsulfadimethoxine.[1][2][3] Other potential, but less consistently identified, metabolites include glucuronide conjugates and various hydroxy metabolites.[1] The extent of metabolism and the specific metabolites formed can vary depending on the species being studied. For instance, dogs primarily excrete sulfadimethoxine unchanged, while other animals heavily acetylate it in the liver.[4]

Q2: My chromatogram shows a broad peak or a shoulder peak where I expect sulfadimethoxine and its N4-acetyl metabolite. How can I confirm if this is co-elution?

A2: A shoulder on a peak or a peak that is broader than expected are strong indicators of co-elution.[5] To confirm, especially if the co-elution is nearly perfect, you should use advanced detection methods:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[5]

  • Mass Spectrometry (MS): An MS detector is a highly effective tool for identifying co-elution. By extracting the ion chromatograms for the specific m/z values of sulfadimethoxine and its expected metabolites (like N4-acetylsulfadimethoxine), you can determine if they are eluting at the same time.[5][6] If the mass spectra change across the chromatographic peak, co-elution is likely occurring.[5]

Q3: How can I resolve co-eluting peaks of sulfadimethoxine and N4-acetylsulfadimethoxine using HPLC?

A3: Resolving these co-eluting peaks involves systematically optimizing your chromatographic conditions to improve selectivity and efficiency. Here is a step-by-step troubleshooting approach:

  • Optimize Mobile Phase Composition: This is often the most effective way to improve separation.

    • Adjust Organic Modifier Percentage: If using a gradient, try making it shallower (a slower increase in the organic solvent percentage) to increase the separation between closely eluting peaks.[7] For isocratic methods, systematically decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase the retention time and potentially improve resolution.[5]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation due to their different solvent properties.[7]

    • Modify Mobile Phase pH: The retention of sulfonamides can be sensitive to the pH of the aqueous portion of the mobile phase.[7][8] Adjusting the pH can change the ionization state of the analytes and their interaction with the stationary phase, often leading to improved separation. A common practice is to acidify the mobile phase with 0.1% formic acid.[7] A study on sulfadimethoxine and trimethoprim found that a pH of 5.7 provided the best resolution and peak shape.[8]

  • Evaluate the Stationary Phase:

    • Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 is common, other chemistries like phenyl-hexyl or cyano (CN) phases can offer different selectivities and change the elution order of your compounds.[7]

  • Adjust Other Chromatographic Parameters:

    • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.[7]

    • Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Systematically varying the column temperature (e.g., in 5°C increments) can sometimes improve resolution.[8]

Troubleshooting Guide for Co-eluting Peaks

This guide provides a logical workflow for addressing co-elution issues in sulfadimethoxine metabolite analysis.

Diagram: Troubleshooting Workflow for Co-eluting Peaks

G cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Optimization Strategy cluster_3 Mobile Phase Adjustments cluster_4 Hardware & Other Parameters cluster_5 Resolution Problem Peak Shouldering, Broadening, or Asymmetry Observed Confirm Confirm Co-elution with DAD/PDA or MS Problem->Confirm Optimization Systematic Parameter Optimization Confirm->Optimization Gradient Adjust Gradient Slope Optimization->Gradient Organic Change Organic Modifier % Gradient->Organic If unresolved Resolved Peaks Resolved (Rs > 1.5) Gradient->Resolved Solvent Switch Organic Solvent (ACN <=> MeOH) Organic->Solvent If unresolved Organic->Resolved pH Modify Mobile Phase pH Solvent->pH If unresolved Solvent->Resolved Column Change Column Chemistry (e.g., Phenyl-Hexyl) pH->Column If unresolved pH->Resolved Flow Decrease Flow Rate Column->Flow If unresolved Column->Resolved Temp Adjust Column Temperature Flow->Temp If unresolved Flow->Resolved Temp->Resolved

Caption: A logical workflow for identifying and resolving co-eluting peaks.

Experimental Protocols

Protocol 1: HPLC Method for Sulfadimethoxine and N4-acetylsulfadimethoxine

This protocol provides a starting point for the separation of sulfadimethoxine and its primary metabolite. Further optimization may be required based on your specific instrumentation and sample matrix.

  • LC System: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution times.[7]

    • Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks to improve resolution.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.[10]

  • Detection: UV at 254 nm or 248 nm.[9][10]

Protocol 2: Sample Preparation (Protein Precipitation for Plasma)

This is a general protocol for extracting sulfadimethoxine from plasma samples.

  • To 100 µL of plasma sample, add 25 µL of an appropriate internal standard (e.g., sulfadimethoxine-d4).[11]

  • Add 200 µL of acetonitrile to precipitate the proteins.[11]

  • Vortex the mixture vigorously for 1 minute.[11]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[11]

  • Transfer the clear supernatant to a new tube.[11]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC system.[11]

Quantitative Data

Table 1: Example LC-MS/MS Method Validation Data for Sulfadimethoxine (SDM) and N4-acetylsulfadimethoxine (AcSDM) in Bovine Plasma

AnalyteLower Limit of Quantitation (LLOQ)Overall AccuracyStandard Deviation
Sulfadimethoxine (SDM)2 ng/mL104%9%
N4-acetylsulfadimethoxine (AcSDM)2 ng/mL95%15%
Data sourced from Li et al., 2009.[2]

Metabolic Pathway

The primary metabolic pathway for sulfadimethoxine in most species is N4-acetylation.

Diagram: Sulfadimethoxine Metabolic Pathway

G SDM Sulfadimethoxine Metabolism Metabolism (Primarily in Liver) SDM->Metabolism AcSDM N4-acetylsulfadimethoxine Glucuronide Glucuronide Conjugates Hydroxy Hydroxy Metabolites (Unconfirmed) Metabolism->AcSDM N-acetyltransferase Metabolism->Glucuronide UGT Metabolism->Hydroxy CYP450 (speculative)

Caption: The primary metabolic pathways of sulfadimethoxine.

References

Technical Support Center: Sulfadimethoxine N4-Acetate Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sulfadimethoxine and its primary metabolite, N4-Acetylsulfadimethoxine, from various tissue types.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Sulfadimethoxine and its N4-Acetate metabolite from animal tissues?

A1: The most frequently employed methods for the extraction of sulfonamides, including Sulfadimethoxine and its N4-Acetate metabolite, from animal tissues are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup. It is known for its simplicity and speed.[1][2][3]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique that separates the analytes from the complex sample matrix using a solid adsorbent. C18 cartridges are commonly used for cleaning up tissue extracts containing sulfonamides.[4][5][6]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It is a traditional but effective method for isolating analytes from biological matrices.[4][7]

  • Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique where the solid tissue sample is blended with a solid support (like C18), and the analytes are then eluted with a suitable solvent. It has been successfully applied to the extraction of sulfonamides from muscle and blood.[4][8]

Q2: How does the tissue type affect the extraction efficiency of Sulfadimethoxine N4-Acetate?

A2: Different tissue types present unique challenges for extraction due to their varying compositions of lipids, proteins, and other endogenous substances, which can lead to "matrix effects."[9][10] For instance:

  • Liver: Being a complex and metabolically active organ, liver tissue often contains a high concentration of interfering substances. This can lead to lower recovery rates and significant matrix effects.[3][11] Modified QuEChERS methods and specific SPE cleanup steps are often necessary to achieve good recoveries from liver samples.[3][11]

  • Kidney: Similar to the liver, the kidney is an excretory organ and can have a complex matrix. However, studies have shown good recovery rates for Sulfadimethoxine and its N4-Acetate metabolite from kidney tissue using SPE.[6]

  • Muscle: Muscle tissue is generally less complex than liver or kidney, often resulting in higher and more consistent recovery rates.[8][12]

  • Fat: The high lipid content in fatty tissues can interfere with extraction. Methods that effectively remove lipids, such as the use of specific dSPE sorbents in QuEChERS, are crucial for good results.[13]

  • Plasma/Blood: While a fluid matrix, plasma and blood contain high concentrations of proteins that must be removed, typically through protein precipitation or specialized extraction techniques like MSPD.[4][8]

Q3: What is the "matrix effect" and how can I minimize it during my analysis?

A3: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[9][10] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[9][14] To minimize matrix effects:

  • Optimize Sample Cleanup: Employ effective cleanup steps like dSPE in QuEChERS or the use of appropriate SPE cartridges to remove interfering substances.[3][11]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[2][15]

  • Employ an Internal Standard: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization can effectively compensate for matrix effects.[6]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte from co-eluting matrix components.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete extraction from the tissue matrix. - Ensure thorough homogenization of the tissue sample.- Increase the extraction time or use a more vigorous extraction technique (e.g., sonication).[1]- Optimize the extraction solvent composition and pH. For sulfonamides, an acidic or basic environment can improve solubility and extraction efficiency.[7][16]
Analyte loss during cleanup steps. - Evaluate the choice of SPE sorbent and elution solvent. Ensure the elution solvent is strong enough to desorb the analyte completely.- For QuEChERS, ensure the correct salt combination and dSPE sorbent are used for the specific tissue type.[1][3]
High Variability in Results Inconsistent sample preparation. - Standardize the entire experimental protocol, from sample weighing to final extract reconstitution.- Use an automated or semi-automated sample preparation system if available.
Significant and variable matrix effects. - Implement the use of an appropriate internal standard.- Prepare matrix-matched calibrants for each batch of samples.[2][15]
Peak Tailing or Splitting in Chromatogram Co-eluting interfering compounds from the matrix. - Improve the sample cleanup procedure to remove more matrix components.- Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve peak shape and resolution.
Issues with the analytical column. - Check the column for contamination or degradation and replace if necessary.- Use a guard column to protect the analytical column from strongly retained matrix components.
Signal Suppression or Enhancement Ionization interference from matrix components. - Dilute the final extract to reduce the concentration of interfering substances, if sensitivity allows.- Modify the ionization source parameters (e.g., spray voltage, gas flow) to minimize suppression or enhancement.- As a primary solution, use a suitable internal standard to compensate for these effects.[6][9]

Quantitative Data Summary

The following tables summarize recovery and accuracy data for the extraction of Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) from various bovine and porcine tissues as reported in the literature.

Table 1: Accuracy of Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) Determination in Bovine Tissues and Fluids[6]

MatrixAnalyteOverall Accuracy (%)Standard Deviation (%)
Plasma SDM1049
AcSDM9515
Kidney SDM1017
AcSDM1116
Liver SDM9911
AcSDM1159

Table 2: Recovery of Sulfadimethoxine from Porcine Tissues[13]

TissueRecovery (%)
Liver 90
Kidney >60
Muscle >60
Fat and Skin >60

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Sulfonamides in Animal Tissues

This protocol is a generalized procedure based on common QuEChERS methods.[1][2][3]

1. Sample Homogenization:

  • Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex for 1 minute.

  • Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a portion of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE sorbent (e.g., PSA and C18).

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

4. Final Preparation:

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues[6]

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Perform an initial solvent extraction (e.g., with acetonitrile).

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge with methanol followed by water.

3. Sample Loading:

  • Load the tissue extract onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.

5. Elution:

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis homogenization Tissue Homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 quechers QuEChERS extraction->quechers Option 2 evaporation Evaporation & Reconstitution spe->evaporation quechers->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: General workflow for the extraction and analysis of this compound from tissues.

troubleshooting_logic cluster_low_recovery Troubleshooting Low Recovery cluster_high_variability Troubleshooting High Variability cluster_bad_chromatography Troubleshooting Poor Chromatography start Problem Encountered low_recovery Low Analyte Recovery start->low_recovery high_variability High Result Variability start->high_variability bad_chromatography Poor Peak Shape start->bad_chromatography check_extraction Optimize Extraction (Solvent, Time, pH) low_recovery->check_extraction check_cleanup Evaluate Cleanup Step (SPE Sorbent, Elution) low_recovery->check_cleanup standardize_protocol Standardize Protocol high_variability->standardize_protocol use_is Use Internal Standard high_variability->use_is matrix_match Use Matrix-Matched Calibrants high_variability->matrix_match improve_cleanup Enhance Sample Cleanup bad_chromatography->improve_cleanup optimize_lc Optimize LC Method bad_chromatography->optimize_lc

Caption: A logical flow diagram for troubleshooting common issues in tissue extraction experiments.

References

Adjusting pH for optimal extraction of sulfonamide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfonamide metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH for sulfonamide extraction?

The pH of the sample is a critical parameter because sulfonamides are amphoteric compounds, meaning they have both acidic and basic functional groups.[1] Their ionization state (charge) is dependent on the pH of the solution. For optimal retention on common solid-phase extraction (SPE) sorbents like Hydrophilic-Lipophilic Balanced (HLB) phases, sulfonamides should be in their neutral, non-ionized form.[1][2] This is achieved by adjusting the sample pH to a value between the two pKa values of the sulfonamide molecule.[1]

Q2: What is the optimal pH range for extracting sulfonamide metabolites?

The optimal pH for retaining sulfonamide drugs and their metabolites on HLB SPE sorbents is generally within a range of 3.0 to 7.0.[3][4] Many protocols specify a more precise range of pH 3.0 to 4.0 for the best results.[1][5] Adjusting the pH to this acidic range ensures that the sulfonamides are in their neutral form, which maximizes their interaction with the SPE cartridge material and enhances retention.[1][5]

Q3: Why am I experiencing low recovery of my sulfonamide analytes?

Low recovery is a common issue in SPE and can be attributed to several factors:

  • Incorrect Sample pH: If the pH is too high (e.g., pH ~9), sulfonamides can become negatively charged and will not be well-retained on the sorbent, leading to poor recovery.[3] Conversely, at a very low pH (below pKa1), they can become positively charged.[1]

  • Analyte Breakthrough: This can happen during sample loading if the flow rate is too high or if the sorbent capacity is exceeded.[6] It can also occur if the equilibration of the SPE cartridge is not performed correctly, causing a mismatch between the sorbent environment and the sample.[6]

  • Inefficient Elution: The elution solvent may not be strong enough to completely remove the analytes from the sorbent. Using an insufficient volume of elution solvent is another common cause.[6]

  • Matrix Effects: Complex matrices like milk, tissue, or soil can contain interfering substances that compete with the sulfonamides for binding sites on the sorbent or cause ion suppression during LC-MS/MS analysis.[7][8]

Q4: How do I handle complex samples like tissue or milk?

For complex matrices, additional sample preparation steps are required before SPE:

  • Homogenization: Samples like liver or muscle tissue must be thoroughly homogenized.

  • Protein Precipitation: For samples rich in proteins, such as milk or plasma, a protein precipitation step is often necessary. This is commonly done using a water-miscible organic solvent like acetonitrile.[7][9]

  • Defatting: Fatty samples may require a defatting step, for example, by performing a liquid-liquid extraction with a nonpolar solvent like n-hexane after the initial extraction.[7][9]

  • Chelating Agents: Adding a chelating agent like EDTA to the sample can prevent sulfonamides from interacting with metal ions, which can interfere with the extraction process.[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Analyte Recovery Sample pH is incorrect.Adjust sample pH to between 3.0 and 4.0 using an acid like formic acid or HCl.[1][3][5] Verify pH after adjustment.
Elution solvent is too weak or volume is insufficient.Use a stronger solvent like methanol or a mixture of methanol and acetone.[1] Ensure elution volume is adequate; for example, use two 4 mL aliquots of methanol.[5]
SPE cartridge dried out before sample loading.Ensure the sorbent bed remains wet after the conditioning and equilibration steps. Do not let the cartridge dry out until the dedicated drying step after the wash.[5]
High Variability in Results Inconsistent flow rate during sample loading.Use a vacuum manifold to maintain a consistent and slow flow rate, typically around 1-2 drops per second or ~5 mL/min.[3][10]
Incomplete equilibration of the cartridge.Ensure the equilibration solvent is miscible with the sample and creates a sorbent environment similar to the sample matrix to prevent analyte precipitation or breakthrough.[6]
Interference Peaks in Chromatogram Insufficient washing of the SPE cartridge.The wash step is critical for removing co-extracted interferences. Use a wash solution (e.g., 5-20% methanol in water) that is strong enough to remove interferences but not elute the target analytes.[10]
Matrix effects from the sample.Incorporate additional cleanup steps like protein precipitation or defatting.[7] Use isotopically labeled internal standards to compensate for matrix effects.[5]

Data Presentation

Table 1: Key pH-Related Parameters for Sulfonamide Extraction
ParameterTypical Value/RangeSignificanceSource(s)
pKa1 (Amine Group) 1.5 - 2.9Below this pH, the molecule is positively charged.
pKa2 (Sulfonamide Group) 4.7 - 8.5Above this pH, the molecule is negatively charged.[1]
Optimal Sample pH for SPE 3.0 - 4.0In this range, the molecule is predominantly neutral, maximizing retention on reversed-phase sorbents.[1][5]
Acceptable pH Range for SPE 3.0 - 7.0A broader range where retention is generally acceptable for many sulfonamides.[3][4]
Typical Recovery Rates 70% - 96%Expected recovery for optimized methods in water samples.[4][4][11]
53% - 93%Expected recovery in more complex matrices like bovine liver.[11]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples

This protocol provides a generalized procedure for extracting sulfonamides from environmental water samples using a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.

1. Materials and Reagents

  • SPE Cartridges: HLB, 6 cc, 500 mg

  • Solvents: LC-MS grade methanol and water

  • Reagents: Formic acid, EDTA

  • Equipment: SPE vacuum manifold, sample concentrator/evaporator, 0.45 µm filters

2. Sample Preparation

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulates.[5]

  • Add a chelating agent such as EDTA to a final concentration of 0.5 g/L to minimize interactions with metal ions.[3][5]

  • Adjust the pH of the water sample to between 3.0 and 4.0 using formic acid. This step is critical to protonate the sulfonamides, making them neutral for optimal retention.[5]

  • If using an internal standard, spike it into the sample at this stage.

3. Solid-Phase Extraction Procedure

  • Conditioning: Place the HLB cartridge on the vacuum manifold. Pass 6 mL of methanol through the cartridge to wet the sorbent.[3]

  • Equilibration: Pass 6 mL of LC-MS grade water (previously pH-adjusted to the sample pH) through the cartridge. Do not allow the cartridge to dry out.[3]

  • Sample Loading: Load the prepared water sample onto the cartridge at a consistent, slow flow rate of approximately 5 mL/min.[3]

  • Washing: After loading, wash the cartridge with 6 mL of LC-MS grade water to remove salts and other polar interferences.[3]

  • Drying: Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes to remove all residual water.[5]

  • Elution: Place a clean collection tube inside the manifold. Elute the retained sulfonamides by passing 8 mL of methanol (in two 4 mL aliquots) through the cartridge.[5]

4. Eluate Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 1:1 methanol:water).[3]

  • Vortex the reconstituted sample to mix well and filter it through a 0.2 µm syringe filter before analysis.[3]

Visualizations

pH Adjustment Logic for Sulfonamide Extraction

G Logical Relationship: pH, pKa, and Sulfonamide Charge State cluster_pH Sample pH Adjustment cluster_charge Resulting Molecular State cluster_retention SPE Retention on HLB Sorbent pH_low pH < pKa1 (e.g., < 2) charge_pos Positively Charged (Cationic Form) pH_low->charge_pos pH_optimal pKa1 < pH < pKa2 (e.g., 3-4) charge_neutral Neutral Form pH_optimal->charge_neutral pH_high pH > pKa2 (e.g., > 9) charge_neg Negatively Charged (Anionic Form) pH_high->charge_neg retention_poor1 Poor Retention charge_pos->retention_poor1 retention_good Optimal Retention charge_neutral->retention_good retention_poor2 Poor Retention charge_neg->retention_poor2

Caption: Logic diagram showing how sample pH relative to pKa values affects sulfonamide charge and SPE retention.

Experimental Workflow for Sulfonamide SPE

G Workflow for Solid-Phase Extraction of Sulfonamides cluster_spe Solid-Phase Extraction (SPE) start Start: Water Sample (500 mL) prep 1. Sample Preparation - Filter (0.45 µm) - Add EDTA (0.5 g/L) - Adjust pH to 3.0-4.0 start->prep condition 2. Condition Cartridge (6 mL Methanol) prep->condition equilibrate 3. Equilibrate Cartridge (6 mL pH-Adjusted Water) condition->equilibrate load 4. Load Sample (~5 mL/min) equilibrate->load wash 5. Wash Cartridge (6 mL Water) load->wash dry 6. Dry Cartridge (High Vacuum, 10 min) wash->dry elute 7. Elute Analytes (8 mL Methanol) dry->elute concentrate 8. Concentrate & Reconstitute - Evaporate to dryness (N2) - Reconstitute in 1 mL mobile phase elute->concentrate end End: Analyze by LC-MS/MS concentrate->end

Caption: Step-by-step experimental workflow for the solid-phase extraction of sulfonamides from water samples.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Sulfadimethoxine and its N4-Acetate Metabolite in Honey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate, in honey. The following sections detail the experimental protocols and performance data for prevalent analytical techniques, offering a valuable resource for method selection and validation in the analysis of antibiotic residues in complex food matrices.

While extensive validation data is available for the parent compound, Sulfadimethoxine, specific quantitative performance metrics for its N4-Acetate metabolite in honey are not as widely reported in current literature. This guide consolidates the existing data for Sulfadimethoxine and provides an informed perspective on the analytical considerations for its N4-Acetate metabolite.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, sample throughput, and cost. The following tables summarize the performance characteristics of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with LC-MS/MS for the analysis of Sulfadimethoxine in honey. Note: Specific validation data for this compound in honey is limited; the data presented is primarily for the parent compound and serves as a benchmark.

Table 1: Performance of LC-MS/MS Method with Solid-Phase Extraction (SPE)

ParameterSulfadimethoxineThis compoundReference
**Linearity (R²) **>0.99Not Reported[1][2]
Recovery (%) 85 - 110Not Reported[1]
Precision (RSD%) < 15Not Reported[1]
LOD (µg/kg) 0.5 - 1.5Not Reported[1]
LOQ (µg/kg) 1.5 - 5.0Not Reported[1]

Table 2: Performance of QuEChERS Method with LC-MS/MS

ParameterSulfadimethoxineThis compoundReference
**Linearity (R²) **>0.998Not Reported
Recovery (%) 70.5 - 119.8Not Reported
Precision (RSD%) < 13.9Not Reported
LOD (µg/kg) 0.05 - 1.02Not Reported
LOQ (µg/kg) 0.17 - 3.40Not Reported

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline the methodologies for the two primary analytical approaches discussed in this guide.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This traditional and widely used method offers excellent sample clean-up and concentration, leading to high sensitivity and selectivity.

1. Sample Preparation and Extraction:

  • Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.

  • Add an internal standard solution (e.g., Sulfadimethoxine-d4).

  • Dissolve the honey in 20 mL of an appropriate acidic buffer (e.g., 0.1 M HCl) by vortexing and sonication for 30 minutes.[3]

  • Centrifuge the sample to pellet any solid debris.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the extracted sample onto the SPE cartridge.

  • Wash the cartridge with water to remove sugars and other polar interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of Sulfadimethoxine and its N4-Acetate metabolite.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction followed by LC-MS/MS

The QuEChERS method provides a simpler, faster, and more cost-effective alternative to traditional SPE, with reduced solvent consumption.

1. Sample Preparation and Extraction:

  • Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.

  • Add an internal standard solution.

  • Add 10 mL of water and vortex to dissolve the honey.

  • Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive SPE (d-SPE) Clean-up:

  • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those described for the SPE method, with potential minor adjustments to the gradient program based on the cleanliness of the QuEChERS extract.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of Sulfadimethoxine and its N4-Acetate metabolite in honey.

Analytical_Workflow_SPE cluster_prep Sample Preparation cluster_spe SPE Clean-up cluster_analysis Analysis Honey Honey Sample (5g) Dissolution Dissolution in Acidic Buffer Honey->Dissolution Centrifugation1 Centrifugation Dissolution->Centrifugation1 Load Load on C18 Cartridge Centrifugation1->Load Wash Wash with Water Load->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for SPE-based analysis.

Analytical_Workflow_QuEChERS cluster_prep Sample Preparation cluster_dspe d-SPE Clean-up cluster_analysis Analysis Honey Honey Sample (2g) Dissolution Dissolution in Water Honey->Dissolution Extraction Acetonitrile Extraction with QuEChERS salts Dissolution->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (PSA/C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for QuEChERS-based analysis.

References

A Comparative Guide to C18 and HILIC Columns for Sulfadimethoxine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceuticals like sulfadimethoxine is paramount. The choice of high-performance liquid chromatography (HPLC) column is a critical factor that dictates the success of such analyses. This guide provides a detailed comparison of the two most common types of columns used for this purpose: the traditional C18 reversed-phase column and the Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Sulfadimethoxine, a sulfonamide antibiotic, possesses moderate polarity. This characteristic places it at an interesting chromatographic crossroads, making it amenable to analysis by both C18 and HILIC columns, each offering distinct advantages and disadvantages. This guide will delve into the principles of separation, provide detailed experimental protocols, present comparative data, and offer recommendations to help you select the optimal column for your sulfadimethoxine analysis needs.

Principle of Separation: A Tale of Two Chemistries

The fundamental difference between C18 and HILIC columns lies in their stationary phase chemistry, which in turn dictates their separation mechanism.

C18 Columns (Reversed-Phase Chromatography):

C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase. In reversed-phase chromatography (RPC), a polar mobile phase, typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol, is used. The separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. Less polar compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds have a higher affinity for the mobile phase and elute earlier. For sulfadimethoxine, its moderate polarity allows for good retention and separation on a C18 column.

HILIC Columns (Hydrophilic Interaction Liquid Chromatography):

HILIC columns, in contrast, utilize a polar stationary phase, such as bare silica or silica bonded with polar functional groups (e.g., amide, diol, or zwitterionic ligands). The mobile phase in HILIC is highly organic (typically >70% acetonitrile) with a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of polar analytes from the organic-rich mobile phase into this aqueous layer. More polar compounds are more strongly retained in HILIC, which is the opposite of reversed-phase chromatography.[1] Sulfadimethoxine, with its polar functional groups, is expected to exhibit strong retention on a HILIC column.

Experimental Protocols

C18 Reversed-Phase HPLC Method for Sulfadimethoxine

This protocol is based on a stability-indicating HPLC assay for sulfadimethoxine.[2]

  • Column: Knauer Eurospher C18 (or equivalent), 5 µm particle size

  • Mobile Phase: 9.57 mM phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) : acetonitrile (70:30 v/v)[2]

  • Flow Rate: 1.2 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 25°C[2]

  • Detection: UV at 248 nm[2]

  • Sample Preparation: The sample can be dissolved in the mobile phase. For complex matrices like serum, a protein precipitation step followed by filtration is recommended.[1][3]

Proposed HILIC Method for Sulfadimethoxine

This proposed method is designed to provide strong retention for the moderately polar sulfadimethoxine.

  • Column: A zwitterionic or amide-based HILIC column (e.g., ZIC-HILIC or an amide column)

  • Mobile Phase: Acetonitrile : 10 mM ammonium acetate in water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm or Mass Spectrometry (for higher sensitivity)

  • Sample Preparation: The sample should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the mobile phase and good peak shape.

Performance Comparison: C18 vs. HILIC

The choice between a C18 and a HILIC column will depend on the specific requirements of the analysis, such as the need for high retention, different selectivity for impurities, or compatibility with mass spectrometry.

Performance ParameterC18 ColumnHILIC Column
Retention Time of Sulfadimethoxine ModerateExpected to be longer than C18
Peak Asymmetry Typically good (close to 1.0)Can be variable, requires careful method development
Limit of Detection (LOD) ~0.040 mg/mL in serum[3]Potentially lower with MS detection due to high organic mobile phase
Limit of Quantification (LOQ) Method dependent, typically in the low µg/mL rangePotentially lower with MS detection
Recovery High (e.g., 96-102% in serum)[3]Dependent on sample matrix and preparation
Method Robustness Generally high, less sensitive to small mobile phase changesCan be less robust, sensitive to water content and requires longer equilibration
Selectivity Based on hydrophobicityOrthogonal to C18, based on polarity and partitioning

Visualizing the Process and Mechanisms

To better understand the workflow and the underlying principles of separation, the following diagrams have been generated.

experimental_workflow Experimental Workflow: C18 vs. HILIC for Sulfadimethoxine Analysis cluster_prep Sample Preparation cluster_c18 C18 Analysis cluster_hilic HILIC Analysis cluster_data Data Analysis Sample Sulfadimethoxine Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration C18_Injection Inject onto C18 Column Filtration->C18_Injection Polar Solvent (e.g., Mobile Phase) HILIC_Injection Inject onto HILIC Column Filtration->HILIC_Injection High Organic Solvent (e.g., 90% ACN) C18_Separation Separation by Reversed-Phase C18_Injection->C18_Separation C18_Detection UV/MS Detection C18_Separation->C18_Detection Data_Acquisition Data Acquisition C18_Detection->Data_Acquisition HILIC_Separation Separation by HILIC HILIC_Injection->HILIC_Separation HILIC_Detection UV/MS Detection HILIC_Separation->HILIC_Detection HILIC_Detection->Data_Acquisition Comparison Compare Retention Time, Peak Shape, Sensitivity Data_Acquisition->Comparison

Caption: Workflow for comparing C18 and HILIC columns.

retention_mechanisms Retention Mechanisms: C18 vs. HILIC cluster_c18 C18 (Reversed-Phase) cluster_hilic HILIC C18_Stationary Non-Polar C18 Stationary Phase C18_Interaction Hydrophobic Interaction C18_Mobile Polar Mobile Phase Sulfadimethoxine_C18 Sulfadimethoxine C18_Mobile->Sulfadimethoxine_C18 Sulfadimethoxine_C18->C18_Stationary HILIC_Stationary Polar Stationary Phase Aqueous_Layer Aqueous Layer HILIC_Stationary->Aqueous_Layer HILIC_Interaction Partitioning HILIC_Mobile High Organic Mobile Phase Sulfadimethoxine_HILIC Sulfadimethoxine HILIC_Mobile->Sulfadimethoxine_HILIC Sulfadimethoxine_HILIC->Aqueous_Layer

Caption: Retention mechanisms on C18 and HILIC columns.

Conclusion and Recommendations

Both C18 and HILIC columns can be successfully employed for the analysis of sulfadimethoxine. The optimal choice depends on the specific analytical goal.

Choose a C18 column when:

  • You require a robust, well-established, and easy-to-use method for routine analysis.

  • Your primary goal is the quantification of sulfadimethoxine in various matrices.[3]

  • You are not concerned with the analysis of highly polar metabolites or impurities that may co-elute with the solvent front.

Consider a HILIC column when:

  • You need to analyze sulfadimethoxine along with its more polar metabolites or impurities that are poorly retained on a C18 column.

  • You require orthogonal selectivity to a reversed-phase method for confirmation purposes.

  • You are using mass spectrometry detection and wish to leverage the potential for enhanced sensitivity due to the highly organic mobile phase.

For most routine quality control and quantification of sulfadimethoxine, a C18 column remains the workhorse and the recommended starting point due to its robustness and the wealth of available validated methods. However, for more complex research applications involving the analysis of a wider polarity range of related substances, a HILIC column can be an invaluable tool, providing complementary and crucial information.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Sulfonamide Analysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides in various matrices is crucial. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, offering cleaner extracts and higher concentrations of analytes. However, the market is saturated with a variety of SPE cartridges, each with its own chemistry and advantages. This guide provides an objective comparison of different SPE cartridges for the recovery of sulfonamides, supported by experimental data and detailed protocols to aid in the selection of the most suitable option for your analytical needs.

Comparative Performance of SPE Sorbents

The choice of SPE sorbent chemistry is critical and depends on the physicochemical properties of the sulfonamides and the complexity of the sample matrix. The three main types of SPE sorbents used for sulfonamide extraction are reversed-phase (e.g., C18), mixed-mode ion-exchange, and polymer-based (e.g., Hydrophilic-Lipophilic Balanced - HLB).

Polymer-Based (HLB) Cartridges: These cartridges, such as the Oasis HLB, have gained popularity for their excellent performance in sulfonamide analysis. They possess a hydrophilic-lipophilic balanced chemistry that allows for the retention of a wide range of compounds, including polar and nonpolar analytes.[1] This makes them particularly suitable for multi-residue analysis of sulfonamides. One study reported recoveries ranging from 74.3% to 118% for 19 different sulfonamides using an optimized HLB method.[2] Another study demonstrated recoveries between 79% and 118% for 17 sulfonamides in various water matrices.[3]

Reversed-Phase (C18) Cartridges: C18 cartridges are a traditional choice for SPE, utilizing hydrophobic interactions to retain nonpolar to moderately polar compounds from a polar matrix.[4] While widely used, their performance for a broad range of sulfonamides can be variable, with some studies indicating lower recoveries compared to polymer-based sorbents.[2]

Mixed-Mode Ion-Exchange SPE Cartridges: These cartridges combine the hydrophobic characteristics of reversed-phase sorbents with either cation or anion exchange functionalities. This dual retention mechanism offers high selectivity for ionizable compounds like sulfonamides.[4] However, achieving high recoveries for a wide array of sulfonamides can be challenging and may necessitate more rigorous method development.[2] For instance, one study noted that while Oasis WAX cartridges could be advantageous for sulfonamides with low pKa values, the overall recovery for a broad panel was not as consistent as with HLB cartridges under the tested conditions.[5]

Data Presentation: Recovery of Sulfonamides by SPE Cartridge Type

The following table summarizes the recovery data for various sulfonamides using different SPE cartridges as reported in several studies. This data is intended to provide a comparative overview; actual recoveries may vary depending on the specific experimental conditions and sample matrix.

SulfonamideSPE Cartridge TypeRecovery (%)Reference
17 Sulfonamides (various)Polymeric (HLB)47 - 72[2]
19 Sulfonamides (various)Polymeric (HLB)74.3 - 118[2]
17 Sulfonamides (various)Polymeric (HLB)79 - 118[3]
SulfamethoxypyridazinePolymeric (HLB)84 - 110[6]
7 Sulfonamides (various)Anion Exchange91.5 - 102.1[7]
16 Sulfonamides (various)Not Specified71 - 102[8]
Various SulfonamidesGraphene Oxide/Polypyrrole62.3 - 109.0[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the solid-phase extraction of sulfonamides.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Purification and Elution cluster_3 Final Steps Conditioning Conditioning (e.g., Methanol) Equilibration Equilibration (e.g., Water) Conditioning->Equilibration 1. Sample_Loading Sample Loading Equilibration->Sample_Loading 2. Washing Washing (e.g., 5% Methanol in Water) Sample_Loading->Washing 3. Elution Elution (e.g., Methanol/Acetonitrile) Washing->Elution 4. Evaporation Evaporation & Reconstitution Elution->Evaporation 5. Analysis LC-MS/MS Analysis Evaporation->Analysis 6.

A generalized workflow for solid-phase extraction of sulfonamides.

Experimental Protocols

Below are detailed, generalized protocols for the extraction of sulfonamides using different types of SPE cartridges. These should be considered as starting points and may require optimization for specific applications and matrices.

Protocol 1: Polymer-Based (HLB) Cartridge

This protocol is adapted for a generic hydrophilic-lipophilic balanced polymer-based SPE cartridge.

  • Conditioning: Pass 5 mL of methanol through the cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution: Elute the sulfonamides with 5-10 mL of methanol or acetonitrile.[4]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Reversed-Phase (C18) Cartridge

This protocol is a general procedure for a silica-based C18 SPE cartridge.

  • Conditioning: Flush the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., water adjusted to a specific pH).

  • Sample Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities. A weak organic wash (e.g., 5-10% methanol) can also be used.

  • Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the collected fraction to dryness and redissolve in the mobile phase for injection.

Protocol 3: Mixed-Mode Ion-Exchange Cartridge (Anion Exchange)

This protocol is a representative procedure for a mixed-mode SPE cartridge with anion exchange functionality.

  • Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of a buffer at a pH that ensures the sulfonamides are ionized (e.g., a basic buffer).

  • Sample Loading: Load the sample, ensuring its pH is compatible with the sorbent's ionization state.

  • Washing:

    • Wash with 3 mL of the equilibration buffer to remove non-retained compounds.

    • Wash with a weak organic solvent (e.g., 20% methanol in water) to remove hydrophobically bound impurities.

  • Elution: Elute the sulfonamides using an acidic solution in an organic solvent (e.g., 5% formic acid in methanol) to neutralize the anionic sites and disrupt the hydrophobic interactions.

  • Post-Elution: Evaporate the eluate and reconstitute the residue in the initial mobile phase.

Conclusion

The selection of an appropriate SPE cartridge is a critical step in the analytical workflow for sulfonamide determination. For broad-spectrum, multi-residue analysis of sulfonamides, polymer-based HLB cartridges often provide superior and more consistent recoveries.[4] Reversed-phase C18 cartridges are a viable option but may require more method optimization for polar sulfonamides. Mixed-mode ion-exchange cartridges offer the highest selectivity for ionizable compounds like sulfonamides, which can be advantageous for complex matrices, but may also necessitate more extensive method development to achieve optimal recovery for a wide range of analytes.[4] Ultimately, the choice of SPE cartridge should be guided by the specific analytical goals, the nature of the sample matrix, and empirical validation.

References

Cross-Reactivity of N4-Acetylated Sulfonamides in ELISA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of high-throughput screening for sulfonamide residues in various matrices. However, a critical consideration for accurate quantification is the potential for cross-reactivity with drug metabolites. This guide provides a comparative analysis of the cross-reactivity of N4-acetylated sulfonamides, the major metabolites of sulfonamide antibiotics, in commercially available ELISA immunoassays. Understanding the degree of this cross-reactivity is paramount for interpreting results and avoiding false-positive outcomes.

The Challenge of N4-Acetylated Metabolites

Sulfonamide drugs are extensively metabolized in vivo, with N4-acetylation being a primary pathway. These acetylated metabolites, such as N4-acetylsulfadiazine and N4-acetylsulfamethoxazole, can be present in samples alongside the parent drug. Due to structural similarities, antibodies used in sulfonamide ELISA kits may recognize and bind to these metabolites, leading to an overestimation of the parent sulfonamide concentration. The degree of this cross-reactivity varies significantly between different ELISA kits, depending on the specificity of the monoclonal or polyclonal antibodies employed.

Quantitative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of N4-acetylated sulfonamides in a commercially available sulfonamide ELISA kit. It is important to note that comprehensive cross-reactivity data for N4-acetylated metabolites is not always readily provided by all manufacturers, highlighting a critical data gap for researchers.

ELISA KitTarget Analyte (Parent Drug)N4-Acetylated MetaboliteCross-Reactivity (%)
R-Biopharm RIDASCREEN® SulfonamideSulfamethazineN4-acetyl-sulfadiazine35%[1]

Cross-reactivity is typically calculated as: (IC50 of the parent drug / IC50 of the cross-reactant) x 100%.

This data indicates that the R-Biopharm RIDASCREEN® Sulfonamide ELISA exhibits a significant cross-reactivity with N4-acetyl-sulfadiazine. Researchers using this kit should be aware that a positive result may be influenced by the presence of this metabolite. While this guide provides a specific data point, it is crucial for users to request detailed cross-reactivity information from the manufacturers of the specific ELISA kits they intend to use, particularly for the N4-acetylated metabolites of their target sulfonamides.

Logical Pathway of Cross-Reactivity

The following diagram illustrates the mechanism by which N4-acetylated sulfonamides can lead to a positive signal in a competitive ELISA designed for the parent sulfonamide.

cluster_sample Sample cluster_elisa Competitive ELISA Well cluster_result Result Parent Sulfonamide Parent Sulfonamide Antibody Antibody Parent Sulfonamide->Antibody Binds (High Affinity) N4-Acetylated Metabolite N4-Acetylated Metabolite N4-Acetylated Metabolite->Antibody Cross-reacts (Variable Affinity) Reduced Signal Reduced Signal Antibody->Reduced Signal Less Conjugate Binds Enzyme-Conjugated Sulfonamide Enzyme-Conjugated Sulfonamide Enzyme-Conjugated Sulfonamide->Antibody Competes for Binding

Caption: Mechanism of N4-acetylated sulfonamide cross-reactivity in competitive ELISA.

Experimental Protocols

Accurate determination of cross-reactivity is essential for validating an ELISA for its intended purpose. Below is a detailed protocol for assessing the cross-reactivity of N4-acetylated sulfonamides in a competitive ELISA format.

Protocol for Determining Cross-Reactivity

1. Reagents and Materials:

  • Sulfonamide ELISA Kit (including antibody-coated microplate, enzyme-conjugated sulfonamide, substrate, and stop solution)

  • Standard solutions of the parent sulfonamide (e.g., sulfadiazine, sulfamethoxazole) at known concentrations.

  • Standard solutions of the N4-acetylated sulfonamide metabolite (e.g., N4-acetylsulfadiazine, N4-acetylsulfamethoxazole) at a range of concentrations.

  • Wash buffer (as specified in the kit manual)

  • Microplate reader

2. Experimental Workflow:

The following diagram outlines the general workflow for a cross-reactivity assessment.

cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Prepare serial dilutions of parent sulfonamide (Standard Curve) C Add standards and competitor dilutions to antibody-coated wells A->C B Prepare serial dilutions of N4-acetylated metabolite (Competitor) B->C D Add enzyme-conjugated sulfonamide to all wells C->D E Incubate to allow for competitive binding D->E F Wash plate to remove unbound reagents E->F G Add substrate and incubate for color development F->G H Add stop solution G->H I Measure absorbance at specified wavelength H->I J Generate standard curve for the parent sulfonamide I->J K Determine IC50 for both parent and metabolite I->K L Calculate % Cross-Reactivity J->L K->L

References

A Comparative Guide to Sulfadimethoxine N4-Acetate and Other Sulfonamide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for generating high-quality data. This guide provides an objective comparison of Sulfadimethoxine N4-Acetate with other commonly used sulfonamide analytical standards. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist in the selection of the most appropriate reference materials for your research needs.

Introduction to Sulfonamide Analytical Standards

Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their analysis is crucial for drug development, quality control, and monitoring of residues in food products and the environment. Accurate quantification of sulfonamides relies on the use of high-purity, well-characterized analytical standards.

This compound is the primary metabolite of the veterinary drug Sulfadimethoxine. As regulatory bodies often require the monitoring of both the parent drug and its major metabolites, having a certified analytical standard for this compound is essential for comprehensive residue analysis and pharmacokinetic studies. This guide compares the properties and analytical performance of this compound with its parent compound, Sulfadimethoxine, and other representative sulfonamides like Sulfamethazine and Sulfadiazine.

Comparison of Physicochemical and Analytical Properties

The selection of an appropriate analytical standard depends on several key characteristics, including purity, stability, and solubility. The following table summarizes these properties for this compound and other common sulfonamide standards.

Parameter This compound Sulfadimethoxine Sulfamethazine Sulfadiazine
CAS Number 555-25-9[1]122-11-2[2]57-68-168-35-9
Molecular Formula C14H16N4O5S[1]C12H14N4O4S[2]C12H14N4O2SC10H10N4O2S[3]
Molecular Weight 352.37 g/mol [1]310.33 g/mol [2]278.33 g/mol 250.28 g/mol [3]
Typical Purity >95% (by HPLC)≥98.5% (by TLC)[2], Vetranal™ analytical standard>99% (Vetranal™ analytical standard)99.88% (by LCMS)[3]
Storage Temperature 2-8°C2-8°C[2]Room Temperature-20°C (powder, 3 years)[3]
Solubility in Methanol SolubleSoluble[4]Soluble[4]Soluble
Solubility in Acetonitrile SolubleSolubleSoluble[4]Soluble
Stability Notes N4-acetyl derivatives are generally stable in frozen tissues.[4] Photodegradation can occur under simulated sunlight.[5]Highly sensitive to basic hydrolysis and oxidation.[6][7] Photodegradation can occur.[6][7]Generally stable, but can degrade in meat during frozen storage.Oral solutions can be unstable and require extemporaneous preparation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data when working with analytical standards. Below are methodologies for key experiments relevant to the analysis and comparison of sulfonamide standards.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for determining the purity of sulfonamide analytical standards using HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the sulfonamide analytical standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent to obtain a stock solution of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

4. Sample Analysis:

  • Inject the working standard solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

5. Data Analysis:

  • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Simultaneous Analysis of Sulfadimethoxine and this compound by LC-MS/MS

This protocol is for the sensitive and selective quantification of Sulfadimethoxine and its N4-acetate metabolite, which is crucial for metabolism and residue analysis studies.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Sulfadimethoxine and this compound analytical standards.

  • Isotopically labeled internal standard (e.g., Sulfadimethoxine-d4).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for each analyte and the internal standard need to be optimized.

    • Example MRM transitions:

      • Sulfadimethoxine: m/z 311 → m/z 156

      • This compound: m/z 353 → m/z 156

      • Sulfadimethoxine-d4: m/z 315 → m/z 160

3. Standard Solution Preparation:

  • Prepare individual stock solutions of Sulfadimethoxine, this compound, and the internal standard in methanol (e.g., 100 µg/mL).

  • Prepare a mixed working standard solution containing both analytes by diluting the stock solutions.

  • Prepare a calibration curve by spiking the mixed working standard solution into a blank matrix (e.g., solvent or biological matrix extract) at a range of concentrations. Add the internal standard to all calibration standards and samples at a constant concentration.

4. Sample Preparation (e.g., for plasma):

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

5. Data Analysis:

  • Quantify the analytes by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

Visualizations

Sulfonamide Metabolism Pathway

The primary metabolic pathway for many sulfonamides, including Sulfadimethoxine, is N4-acetylation in the liver. This process is catalyzed by the N-acetyltransferase enzyme.

Sulfonamide_Metabolism Sulfadimethoxine Sulfadimethoxine (Parent Drug) N4_Acetate This compound (Metabolite) Sulfadimethoxine->N4_Acetate N-acetyltransferase (Liver) Excretion Excretion N4_Acetate->Excretion Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF DNA_RNA DNA, RNA, and Protein Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits Analytical_Workflow cluster_0 Standard Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Comparison Standard_Selection Select Sulfonamide Standards (e.g., SDM N4-Acetate, SDM, SMZ) Stock_Solution Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) Standard_Selection->Stock_Solution Working_Solutions Prepare Working Solutions and Calibration Curve Standards Stock_Solution->Working_Solutions HPLC_Analysis HPLC-UV Analysis for Purity Working_Solutions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis for Identity and Sensitivity Working_Solutions->LCMS_Analysis Purity_Comparison Compare Purity Data HPLC_Analysis->Purity_Comparison LCMS_Analysis->Purity_Comparison Performance_Evaluation Overall Performance Evaluation Purity_Comparison->Performance_Evaluation Stability_Assessment Assess Stability (e.g., solution stability over time) Stability_Assessment->Performance_Evaluation Solubility_Test Compare Solubility in Different Solvents Solubility_Test->Performance_Evaluation

References

A Comparative Guide to the Inter-laboratory Quantification of Sulfadimethoxine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of sulfadimethoxine (SDM) and its primary metabolite, N4-acetylsulfadimethoxine. The performance of various methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is summarized to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate analytical strategies. Data and protocols are compiled from a range of independent laboratory validations and proficiency testing studies to offer a broad perspective on expected analytical performance.

Quantitative Performance Data

The following table summarizes the quantitative performance of different laboratories in the analysis of sulfadimethoxine and its N4-acetyl metabolite in various biological matrices. The data is collated from individual validated methods to provide a comparative landscape.

MatrixAnalyteMethodLLOQAccuracy (%)Precision (%RSD)Laboratory/Study
Bovine PlasmaSulfadimethoxineLC-MS/MS2 ng/mL1049Chiesa et al. (2009)[1]
N4-acetylsulfadimethoxineLC-MS/MS2 ng/mL9515Chiesa et al. (2009)[1]
Bovine UrineSulfadimethoxineLC-MS/MS100 ng/mL1005Chiesa et al. (2009)[1]
N4-acetylsulfadimethoxineLC-MS/MS100 ng/mL1066Chiesa et al. (2009)[1]
Bovine KidneySulfadimethoxineLC-MS/MS10 ng/g1017Chiesa et al. (2009)[1]
N4-acetylsulfadimethoxineLC-MS/MS10 ng/g1116Chiesa et al. (2009)[1]
Bovine LiverSulfadimethoxineLC-MS/MS10 ng/g9911Chiesa et al. (2009)[1]
N4-acetylsulfadimethoxineLC-MS/MS10 ng/g1159Chiesa et al. (2009)[1]
Fish FilletSulfadimethoxineLC-MS/MS<100.2 ng/g (CCα)~100<16Rúbia et al. (2015)[2]
Pig PlasmaSulfadimethoxineLC-MS/MS-96-110<10Devreese et al. (2019)[3]

LLOQ: Lower Limit of Quantitation; CCα: Decision Limit; %RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of sulfadimethoxine and its metabolites.

Sample Preparation Protocol for Bovine Tissues and Fluids

This protocol is based on the method described by Chiesa et al. (2009) for the analysis of sulfadimethoxine and N4-acetylsulfadimethoxine.[1]

  • Plasma, Kidney, and Liver:

    • Homogenize tissue samples.

    • Spike samples with an internal standard (e.g., SDM-d4).

    • Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Urine:

    • Spike urine samples with an internal standard.

    • Dilute the sample directly with a buffer.

    • Inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

The following is a general LC-MS/MS protocol for the analysis of sulfonamides, which can be adapted for sulfadimethoxine and its metabolites.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[4]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.[4]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.[4][5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[4]

Visualizations

Metabolic Pathway of Sulfadimethoxine

The primary metabolic pathway for sulfadimethoxine in most animal species involves N-acetylation in the liver to form N4-acetylsulfadimethoxine, which is then excreted.[6] Dogs are an exception as they lack the ability to acetylate sulfonamides and excrete the parent drug largely unchanged.[6]

G cluster_metabolism Sulfadimethoxine Metabolism SDM Sulfadimethoxine (Parent Drug) Liver Liver (N-acetyltransferases) SDM->Liver Acetylation AcSDM N4-acetylsulfadimethoxine (Metabolite) Liver->AcSDM Excretion Biliary/Renal Excretion AcSDM->Excretion

Caption: Metabolic pathway of sulfadimethoxine.

Experimental Workflow for Sulfadimethoxine Quantification

The following diagram illustrates a typical experimental workflow for the quantification of sulfadimethoxine and its metabolites from biological samples.

G cluster_workflow Analytical Workflow Sample Sample Collection (e.g., Plasma, Tissue, Urine) Homogenization Sample Homogenization (for tissues) Sample->Homogenization Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for quantification.

References

The Gold Standard for Sulfonamide Analysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of internal standard is a critical factor that directly influences the reliability and validity of results. This guide provides an objective comparison of the performance of deuterated internal standards against other common approaches, supported by experimental data. The use of deuterated standards, in a technique known as isotope dilution mass spectrometry (IDMS), is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis.[1]

Stable isotope-labeled internal standards, particularly deuterated standards, are structurally almost identical to their non-labeled counterparts.[1] This near-perfect chemical mimicry ensures they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement, which are significant challenges in complex matrices.[1] By adding a known amount of the deuterated standard at the beginning of the analytical workflow, any analyte loss during sample preparation or fluctuations in instrument response can be accurately corrected by measuring the ratio of the analyte to the internal standard.[1]

Comparative Analysis of Internal Standard Strategies

The selection of an appropriate internal standard is pivotal for robust analytical method development. While deuterated standards are highly recommended, other alternatives are sometimes employed. The following table compares the key characteristics of different internal standard strategies for sulfonamide analysis.

FeatureDeuterated (²H) Standards¹³C-Labeled StandardsStructural Analogues (Non-Isotopic)
Co-elution Generally co-elute, though a slight retention time shift (isotope effect) can occur.[1]Co-elute perfectly with the native analyte.[1]Elution time will differ from the analyte.[1]
Matrix Effect Compensation Very effective, but minor differences in ionization suppression can occur at the peak edges due to slight chromatographic separation.[1]Considered the "gold standard" for compensating for matrix effects due to perfect co-elution.[1]Less effective at compensating for matrix effects as they experience different ionization conditions.[1]
Potential Issues Potential for D-H back-exchange under certain conditions. The chromatographic shift can be problematic in some cases.[1]No significant issues; considered the most reliable choice.[1]Different extraction recovery and ionization efficiency compared to the analyte.[1]
Recommendation Excellent for most applications, offering a good balance of performance and cost.[1]Recommended for methods requiring the highest level of accuracy and for regulatory submissions.[1]Suitable for semi-quantitative or screening methods where high accuracy is not the primary goal.[1]

Quantitative Performance Data

The true measure of an internal standard's effectiveness lies in the quantitative data from method validation studies. The following tables summarize the performance of analytical methods for sulfonamides using deuterated internal standards across various matrices.

Table 1: Comparison of Quantification Methods for Three Sulfonamides in Milk

A study comparing external standard (ES), matrix-matched (MM), and isotope dilution mass spectrometry (IDMS) methods for the analysis of sulfadiazine (SDZ), sulfadimidine (SMZ), and sulfadimethoxine (SDM) in milk demonstrated the superior accuracy of IDMS.

AnalyteSpiked Level (µg/kg)Recovery (%) - External StandardRecovery (%) - Matrix-MatchedRecovery (%) - Isotope Dilution (IDMS)
SDZ1125.4108.7101.2
10123.9105.299.8
20121.7106.3100.5
SMZ1119.8103.498.9
10118.5102.197.6
20117.3103.898.2
SDM1130.1110.5102.3
10128.7108.9101.7
20126.5109.2101.1

Data adapted from a study on the accurate determination of sulfonamides in milk.[2]

The data clearly shows that the IDMS method provides recoveries closest to 100%, effectively compensating for matrix effects that lead to inaccuracies in the external standard and matrix-matched approaches.[2]

Table 2: Performance of a Validated LC-MS/MS Method for 14 Sulfonamides in Milk using Deuterated Internal Standards

This table showcases the high accuracy and precision achievable with a full isotope dilution approach, where a corresponding deuterated internal standard was used for each of the 14 sulfonamides analyzed in milk.

ParameterResult
Recovery 91% - 114%
Relative Measurement Uncertainty 7.5% - 12.7%

Data from a study on the determination of 14 sulfonamides in milk by ID-LC-MS/MS.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and precise results. Below are representative protocols for the analysis of sulfonamides in different matrices using deuterated internal standards.

Protocol 1: Analysis of Sulfonamides in Animal-Derived Food Matrices (e.g., Milk, Tissue)

This protocol is a synthesized methodology based on common practices reported in the literature.[1]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue or measure 2.0 mL of milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 ng) of the deuterated sulfonamide internal standard solution to each sample and briefly vortex.[1]

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.

    • Homogenize for 1 minute using a high-speed homogenizer.

    • Add 5 g of anhydrous sodium sulfate.

    • Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each sulfonamide and its corresponding deuterated internal standard.

Protocol 2: Analysis of Sulfonamides in Environmental Water Samples

This protocol is adapted from a study on the determination of sulfonamides in environmental water.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter a 1.0 L water sample.

  • Spike the filtered water sample with a mixture of the deuterated internal standards.

  • Precondition an SPE cartridge (e.g., Oasis HLB) with 8 mL of methanol followed by 8 mL of ultrapure water.

  • Load the spiked water sample onto the conditioned SPE cartridge.

  • Rinse the cartridge with 10 mL of acidified ultrapure water (pH 3.0).

  • Dry the cartridge under a nitrogen stream for 10 minutes.

  • Elute the analytes with 8 mL of an acetone-methanol mixture (1:1, v/v).

2. LC-MS/MS Analysis

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: Gradient elution with an acidic aqueous phase and an organic phase (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 600 °C, source temperature at 150 °C, desolvation gas flow at 800 L/h, and cone gas flow at 150 L/h.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Logic

To further elucidate the experimental process and the role of deuterated internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Matrix (e.g., Tissue, Milk) Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition (Analyte & IS Signals) LC_MSMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Experimental workflow for sulfonamide analysis.

logical_relationship cluster_process Analytical Process Analyte Analyte Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Drift Instrumental Variability Analyte->Instrument_Drift IS Deuterated Internal Standard IS->Extraction IS->Matrix_Effect IS->Instrument_Drift Analyte_Signal Analyte Signal (Affected by Variability) Extraction->Analyte_Signal IS_Signal IS Signal (Affected by Variability) Extraction->IS_Signal Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification (Variability Compensated) Ratio->Result

Caption: Logical diagram of variability compensation.

References

A Comparative Guide to the Validation of Analytical Methods for Veterinary Drug Residues: An EMA Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods for veterinary drug residues is a critical process governed by stringent international guidelines. This guide provides a comprehensive comparison of the European Medicines Agency (EMA) guidelines, which are harmonized with the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, particularly VICH GL49.[1][2] This framework is largely aligned with that of other international bodies like the US Food and Drug Administration (FDA), which has also adopted VICH GL49.[3]

The overarching legal basis in the European Union for the performance of analytical methods for residues of pharmacologically active substances is Commission Implementing Regulation (EU) 2021/808, which repeals and replaces the former Commission Decision 2002/657/EC.[4][5] This regulation sets the standards for methods used in official controls.

This guide will delve into the core performance characteristics required for method validation, present detailed experimental protocols, and provide quantitative acceptance criteria in clearly structured tables. To further elucidate the workflows and logical relationships, diagrams generated using the Graphviz DOT language are included.

Core Validation Parameters: A Harmonized Approach

The validation of an analytical method serves to demonstrate its fitness for a particular purpose.[3] The EMA, through its adoption of VICH GL49, has defined a set of key performance characteristics that must be evaluated. These are outlined below, with a comparison of the acceptance criteria as stipulated in the guidelines.

Table 1: Comparison of Key Validation Parameter Acceptance Criteria
Performance CharacteristicVICH GL49 Guideline (EMA & FDA Adopted)Representative Experimental Data (LC-MS/MS Method for Antibiotic Residues in Muscle Tissue)
Linearity Correlation coefficient (r) ≥ 0.98 (or r² ≥ 0.96) is generally acceptable. A visual inspection of the residuals is also important.r² = 0.998
Accuracy (Recovery) For fortified samples, the mean recovery should be within 80-110% for concentrations > 100 µg/kg, 70-110% for concentrations between 10-100 µg/kg, and 60-120% for concentrations < 10 µg/kg.95.2% at 50 µg/kg
Precision (Repeatability - CVr) For repeatability (intra-day precision), the coefficient of variation (CV) should be ≤ 15% for concentrations > 100 µg/kg, ≤ 20% for concentrations between 10-100 µg/kg, and ≤ 30% for concentrations < 10 µg/kg.8.5% at 50 µg/kg
Precision (Within-Lab Reproducibility - CVw) For within-laboratory reproducibility (inter-day precision), the CV should be ≤ 25% for concentrations > 100 µg/kg, ≤ 30% for concentrations between 10-100 µg/kg, and ≤ 40% for concentrations < 10 µg/kg.12.3% at 50 µg/kg
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected with a specified level of confidence (typically S/N ratio of 3:1).0.5 µg/kg
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision (typically S/N ratio of 10:1). The CV at the LOQ should meet the precision criteria.1.5 µg/kg (with CV of 18.2%)
Specificity/Selectivity The method should be able to differentiate the target analyte from endogenous and exogenous interferences. The response of blank samples should not be more than 20% of the response at the LOQ.[3]No interfering peaks were observed at the retention time of the analyte in blank muscle samples.
Stability The analyte should be stable in the matrix under the specified storage conditions and in processed samples. The mean concentration of the stored samples should be within ±15% of the initial concentration.[6]Analyte in frozen muscle tissue was stable for at least 3 months (mean concentration change of -4.5%).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of validation studies. Below are examples of protocols for key experiments.

Protocol 1: Determination of Linearity
  • Preparation of Standards: Prepare a series of at least five calibration standards by fortifying blank matrix extracts with the analyte of interest at different concentrations spanning the expected working range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the instrument response against the analyte concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r or r²). Visually inspect the residuals to ensure they are randomly distributed around the x-axis.

Protocol 2: Assessment of Accuracy and Precision
  • Sample Preparation: Fortify blank matrix samples at a minimum of three concentration levels (e.g., low, medium, and high) within the linear range. Prepare at least five replicates for each concentration level.

  • Analysis for Repeatability (Intra-day Precision): Analyze all replicates on the same day, under the same operating conditions, and by the same analyst.

  • Analysis for Within-Laboratory Reproducibility (Inter-day Precision): Repeat the analysis of the fortified samples on at least two different days with, if possible, different analysts and/or different batches of reagents.

  • Calculation of Accuracy (Recovery): Calculate the percentage recovery for each replicate by dividing the experimentally determined concentration by the fortified concentration and multiplying by 100.

  • Calculation of Precision: Calculate the mean, standard deviation, and coefficient of variation (CV) for the results at each concentration level for both repeatability and within-laboratory reproducibility.

Mandatory Visualizations

Diagrams created using the Graphviz DOT language are provided below to illustrate key workflows and concepts in the validation of veterinary drug residue methods.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (VICH GL49) cluster_2 Routine Application dev Method Development opt Optimization of Parameters dev->opt linearity Linearity & Range opt->linearity Proceed to Validation accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity / Selectivity lod_loq->specificity stability Stability specificity->stability routine Routine Sample Analysis stability->routine Method Validated qc Quality Control routine->qc

Workflow for Veterinary Drug Residue Method Validation.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting sample Tissue Sample homogenize Homogenization sample->homogenize extract Extraction homogenize->extract cleanup Clean-up (e.g., SPE) extract->cleanup concentrate Concentration cleanup->concentrate lc_ms LC-MS/MS Analysis concentrate->lc_ms data_acq Data Acquisition lc_ms->data_acq quant Quantification data_acq->quant confirm Confirmation quant->confirm report Reporting confirm->report

General Experimental Workflow for Residue Analysis.

References

Comparison of extraction efficiency for sulfonamides in feed matrix

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamide residues in animal feed is paramount for ensuring food safety and regulatory compliance. The efficiency of the extraction method used is a critical determinant of analytical accuracy. This guide provides an objective comparison of three prevalent extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Ultrasound-Assisted Extraction (UAE). The performance of each method is evaluated based on supporting experimental data, with detailed protocols provided for reproducibility.

Data Presentation: A Comparative Analysis of Extraction Efficiency

The following tables summarize the quantitative performance of QuEChERS, SPE, and UAE for the extraction of sulfonamides from feed and related matrices. These metrics are crucial for selecting the most appropriate method based on the specific analytical requirements, such as the desired sensitivity and accuracy.

Table 1: Performance of Modified QuEChERS Method for 13 Sulfonamides in Animal Feed [1]

ParameterValue Range
Recovery Rate 86.0% - 106.8%
Limit of Quantification (LOQ) 0.9 µg/kg - 7.1 µg/kg
Repeatability (RSD) 3.6% - 19.5%
Intermediate Precision (RSD) 5.5% - 21.6%

Table 2: Performance of Solid-Phase Extraction (SPE) with a Basic Alumina Column for 16 Sulfonamides in Animal Feed

ParameterValue Range
Recovery Rate 80% - 120%
Limit of Quantification (LOQ) 0.5 µg/kg - 20 µg/kg
Coefficient of Variation < 10%

Table 3: Performance of Ultrasound-Assisted Extraction (UAE) for Sulfonamides in Animal Tissue *[2]

ParameterValue Range
Recovery Rate Not explicitly stated for feed, but a described protocol for animal tissue suggests it as a viable method.
Limit of Quantification (LOQ) Not explicitly stated for feed.

Note: While a specific UAE protocol with performance data for animal feed was not found in the immediate search, the provided protocol for animal tissue can be adapted. The efficiency of UAE is generally high, but matrix-specific validation is crucial.

Table 4: Comparative Recovery of Sulfonamides in Forage Grass using QuEChERS and SPE [3]

Extraction MethodRecovery Rate Range
Improved QuEChERS 72.3% - 116.9%
Solid-Phase Extraction (SPE) Generally lower recoveries compared to the improved QuEChERS method in this study.

Experimental Workflows and Protocols

The successful implementation of any extraction method hinges on a detailed and validated protocol. Below are the methodologies for the key experiments cited in this guide.

Modified QuEChERS Protocol for Animal Feed[1]

This method is designed for the quantification of 13 sulfonamides in animal feed.

  • Sample Preparation: Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Collect the supernatant for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Animal Feed

This protocol is effective for the extraction and purification of 16 sulfonamides.

  • Sample Preparation: Weigh 5 g of the feed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile.

    • Shake mechanically for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a basic alumina SPE cartridge (1000 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acetonitrile.

    • Load 5 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of acetonitrile.

    • Elute the sulfonamides with 8 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Ultrasound-Assisted Extraction (UAE) Protocol for Animal Tissue (Adaptable for Feed)[2]

This protocol describes the extraction of sulfonamides from a biological matrix and can be adapted for feed samples.

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex for 10 seconds.

    • Place the tube in an ultrasonic bath for 60 minutes.

  • Protein Precipitation: Place the mixture in a freezer at -18 °C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Collect the supernatant and evaporate to dryness under a nitrogen stream at 40 °C.

    • Dissolve the residue in 2 mL of a water-acetonitrile mixture (85:15, v/v).

    • Add 2 mL of hexane, vortex for 5 seconds, and centrifuge at 3500 rpm for 10 minutes.

  • Final Preparation: The lower aqueous phase is collected for analysis.

Visualization of the Extraction Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key stages of sulfonamide extraction from a feed matrix.

ExtractionWorkflow Sample Feed Sample (Homogenized) Extraction Extraction (QuEChERS, SPE, or UAE) Sample->Extraction Add Extraction Solvent Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Cleanup (d-SPE or SPE Cartridge) Centrifugation1->Cleanup Collect Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis Final Extract for LC-MS/MS Analysis Centrifugation2->Analysis Collect Supernatant

Caption: General workflow for sulfonamide extraction from feed samples.

References

Detecting Sulfadimethoxine's Metabolite: A Comparative Guide to LC-MS/MS Instrument Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and accurate detection of drug metabolites is paramount. This guide provides a comparative overview of the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) instruments for the detection of Sulfadimethoxine N4-Acetate, a major metabolite of the sulfonamide antibiotic sulfadimethoxine.

The data presented here is a synthesis of findings from multiple validation studies. While not a direct head-to-head comparison under identical conditions, this guide offers valuable insights into the capabilities of different LC-MS/MS systems for quantifying this specific analyte in various biological matrices.

Performance Comparison

The following table summarizes the quantitative performance data from different studies, highlighting key metrics such as Limit of Quantitation (LOQ), linearity, and accuracy. It is important to note that the experimental conditions and matrices varied between these studies, which can influence the reported performance characteristics.

Instrument PlatformAnalyte(s)MatrixLower Limit of Quantitation (LLOQ)Linearity (r)Accuracy (%)Reference
Not SpecifiedSulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM)Bovine Plasma2 ng/mLNot Specified95% (AcSDM)
Not SpecifiedSulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM)Bovine Urine100 ng/mLNot Specified106% (AcSDM)
Not SpecifiedSulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM)Bovine Oral Fluid5 ng/mLNot Specified103% (AcSDM)
Not SpecifiedSulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM)Bovine Kidney10 ng/gNot Specified111% (AcSDM)
Not SpecifiedSulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM)Bovine Liver10 ng/gNot Specified115% (AcSDM)
SCIEX Triple Quad™ 3500Sulfadimethoxine and 8 other sulfonamidesMilkNot Specified (S/N ≥ 60 at 5 ng/mL)r ≥ 0.99≥ 93%
Shimadzu LCMS-8050SulfadimethoxineNot Specified1 pg on columnNot SpecifiedNot Specified
Agilent 6470 LC/MS/MS18 Sulfonamides and TrimethoprimWaterSeveral ppt level> 0.99870% - 96%

Experimental Protocols

The methodologies employed in the cited studies, while all based on LC-MS/MS, have variations in sample preparation, chromatographic separation, and mass spectrometric detection. Below are summaries of the experimental protocols from the referenced literature.

Method 1: Analysis of Sulfadimethoxine and its N4-Acetate Metabolite in Bovine Tissues and Fluids[1]
  • Sample Preparation:

    • Plasma, Oral Fluid, Kidney, and Liver: Solid Phase Extraction (SPE) using C18 cartridges was employed for cleanup.

    • Urine: Samples were diluted directly with a buffer before analysis.

  • Internal Standard: SDM-d(4) was used as the internal standard.

  • LC-MS/MS Analysis: A quantitative method was developed and validated to measure the concentration of sulfadimethoxine (SDM) and its major metabolite, (4)N-acetylsulfadimethoxine (AcSDM).

Method 2: Simultaneous Quantification of Nine Sulfonamides in Milk[2]
  • Sample Preparation:

    • 1 ml of milk sample was mixed with 5 ml of acidified acetonitrile.

    • 1 gm of Sodium Chloride was added, followed by vortexing and centrifugation at 4000 rpm.

    • The supernatant was transferred and evaporated with N2.

    • The residue was reconstituted with 1 ml of Methanol: water: Formic Acid (80:20:0.1%).

  • Liquid Chromatography:

    • System: Shimadzu Prominence system.

    • Column: Zorbax SB C-18 (4.6×150 mm) 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 μL.

  • Mass Spectrometry:

    • Instrument: SCIEX Triple Quad™ 3500.

Method 3: High Sensitivity Detection of Sulfadimethoxine[3]
  • LC-MS/MS Analysis:

    • Instrument: LCMS-8050 triple quadrupole mass spectrometer.

    • Ionization: ESI positive ionization.

    • LC Conditions: Isocratic.

    • Optimization: Flow injection analysis (FIA) was used to optimize all source and instrument conditions.

Method 4: Determination of Sulfonamides in Water[4]
  • Sample Preparation: Solid-phase extraction (SPE).

  • Liquid Chromatography: UHPLC.

  • Mass Spectrometry:

    • Instrument: Agilent 6470 LC/MS/MS.

    • Ionization: Positive ionization.

  • Mobile Phase: Methanol/acidified water.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Matrix (e.g., Plasma, Urine, Tissue) extraction Extraction (e.g., Protein Precipitation, LLE, SPE) start->extraction cleanup Cleanup & Concentration (e.g., Evaporation, Reconstitution) extraction->cleanup lc_separation Liquid Chromatography (Separation of Analytes) cleanup->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_processing Data Processing (Integration, Calibration) ms_detection->data_processing results Results (Concentration, Performance Metrics) data_processing->results

Caption: General workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the performance of different LC-MS/MS instruments for the detection of this compound. For specific applications, it is crucial to perform in-house validation to ensure the chosen method and instrument meet the required performance criteria.

Safety Operating Guide

Proper Disposal of Sulfadimethoxine N4-Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Sulfadimethoxine N4-Acetate, a metabolite of the sulfonamide antibiotic Sulfadimethoxine. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A fully buttoned laboratory coat

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Response: In the event of a spill, absorb the material with an inert substance such as vermiculite or sand. Collect the absorbed material into a designated, sealed container for disposal as hazardous waste. Ensure the spill area is thoroughly cleaned after collection.

Regulatory Framework for Disposal

The disposal of pharmaceutical and chemical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] While Sulfadimethoxine and its metabolites are not typically found on the RCRA P-list (acutely hazardous) or U-list (toxic), they must be managed as hazardous waste based on their potential characteristics, such as aquatic toxicity.[3]

Summary of Key Data and Hazard Information

For easy reference, the following table summarizes essential data and hazard classifications relevant to the disposal of this compound, based on information for the parent compound and related sulfonamides.

ParameterInformationSource
Chemical Name This compound-
Synonyms N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide-
Parent Compound Sulfadimethoxine[4]
Hazard Classification Presumed Hazardous Waste[1][4]
Primary Hazards May cause skin and eye irritation, potential for allergic skin reaction.[4]
Environmental Hazards Sulfonamides can be toxic to aquatic life with long-lasting effects.[5]
RCRA Status Not explicitly listed on P or U lists, but should be managed as hazardous waste.[6][3]
Recommended Disposal Incineration at a licensed hazardous waste facility.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in a designated hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

  • The container must be made of a chemically compatible material, be in good condition, and possess a secure, leak-proof lid.

2. Container Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound " and may also include "Sulfonamide metabolite waste ".

  • Indicate the primary hazards, such as "Toxic " and "Environmental Hazard ".

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should have secondary containment to mitigate any potential leaks or spills.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Provide the EHS department or contractor with accurate and complete information about the waste contents.

  • Crucially, never dispose of this compound waste in the regular trash or down the sanitary sewer. [5]

5. Empty Container Management:

  • Before disposing of the original container, ensure it is "RCRA empty," meaning all contents have been removed to the greatest extent possible.

  • Deface or remove the original label to prevent confusion.

  • Dispose of the empty container in accordance with your institution's guidelines for empty chemical containers. For containers that held acutely hazardous waste (P-listed), triple rinsing is required, with the rinsate collected as hazardous waste.[8] While Sulfadimethoxine is not P-listed, this is a good practice for all chemical waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Waste Sulfadimethoxine N4-Acetate Generated B Segregate into Designated Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Secure Satellite Accumulation Area C->D E Contact Institutional EHS or Licensed Waste Contractor D->E F Arrange for Pickup and Transport to Permitted Facility E->F G Incineration at a Licensed Hazardous Waste Facility F->G H DO NOT Dispose in Regular Trash I DO NOT Dispose Down Sanitary Sewer

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfadimethoxine N4-Acetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Potential Hazards

Based on the data for Sulfadimethoxine, the N4-Acetate derivative may pose the following risks:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Allergic Skin Reaction: May lead to skin sensitization and allergic reactions.[1][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion may be harmful to health.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, which is presumed to be a powdered substance.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, irritation, and potential allergic reactions.[2][6][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[2][6][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or use in a fume hood.To prevent inhalation of airborne particles and respiratory irritation.[6][7]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.[6][7]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[6]

Safe Handling and Operational Plan

Proper handling procedures are essential to minimize exposure and prevent contamination.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[8]

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transferring of the powdered compound within a fume hood or a designated containment area to control dust.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these step-by-step procedures.

Chemical Spill Response:

A minor chemical spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9][10]

  • Containment: If safe to do so, prevent the spread of the powder by covering the spill with an absorbent material.[11]

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Cleanup:

    • Gently sweep the spilled powder and absorbent material into a designated chemical waste container. Avoid creating dust.

    • Clean the spill area with a damp cloth or paper towels.

    • Place all contaminated cleaning materials into the waste container.[12]

  • Decontamination: Wipe the spill area with soap and water.[10]

  • Reporting: Report the incident to your supervisor and complete any necessary incident reports.[9]

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including used PPE and cleaning materials, must be segregated as hazardous chemical waste.[13]

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[14][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[13]

  • Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in regular trash.[15]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for responding to a chemical spill, a critical component of laboratory safety when handling potentially hazardous substances like this compound.

G Chemical Spill Response Workflow A Spill Occurs B Assess Situation (Minor vs. Major) A->B C Evacuate Area & Alert Personnel B->C Major Spill D Don Appropriate PPE B->D Minor Spill J Contact EHS/ Emergency Services C->J E Contain the Spill D->E F Clean Up Spill E->F G Decontaminate Area F->G H Dispose of Waste G->H I Report Incident H->I K End I->K J->K

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.